molecular formula C5H3BrN2O2S B1293479 3-Bromo-2-mercapto-5-nitropyridine CAS No. 876489-83-7

3-Bromo-2-mercapto-5-nitropyridine

Cat. No.: B1293479
CAS No.: 876489-83-7
M. Wt: 235.06 g/mol
InChI Key: JLXXADZVLHJOSA-UHFFFAOYSA-N
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Description

3-Bromo-2-mercapto-5-nitropyridine is a useful research compound. Its molecular formula is C5H3BrN2O2S and its molecular weight is 235.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-mercapto-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-mercapto-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-nitro-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2S/c6-4-1-3(8(9)10)2-7-5(4)11/h1-2H,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXXADZVLHJOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649899
Record name 3-Bromo-5-nitropyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876489-83-7
Record name 3-Bromo-5-nitropyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-2-mercapto-5-nitropyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Functional Scaffold for Heterocyclic Medicinal Chemistry

Executive Summary

This technical guide profiles 3-bromo-2-mercapto-5-nitropyridine (also known as 3-bromo-5-nitro-2-pyridinethiol), a highly functionalized heterocyclic intermediate. Characterized by three distinct reactive handles—a nucleophilic thiol/thione group at C2, an electrophilic bromine at C3, and an electron-withdrawing nitro group at C5—this molecule serves as a versatile "linchpin" scaffold. It is particularly valuable in the synthesis of fused bicyclic systems (e.g., thiazolo[5,4-b]pyridines) and as a core for kinase inhibitors where the pyridine nitrogen plays a crucial role in hydrogen bonding within the ATP-binding pocket.

Chemical Identity & Structural Dynamics

Nomenclature and Identification
  • IUPAC Name: 3-Bromo-5-nitro-1H-pyridine-2-thione (Tautomer-dependent)

  • Common Name: 3-Bromo-2-mercapto-5-nitropyridine

  • Molecular Formula: C₅H₃BrN₂O₂S

  • Molecular Weight: 235.06 g/mol

  • Key Precursor CAS: 5470-17-7 (3-Bromo-2-chloro-5-nitropyridine)[1][2]

Tautomeric Equilibrium (Thiol-Thione)

A critical feature of 2-mercaptopyridines is their prototropic tautomerism. In the solid state and in polar solvents, the equilibrium heavily favors the thione (thioamide) form over the thiol form. This dictates reactivity:

  • Thione Form (A): Predominant species; favors N-alkylation under certain conditions.

  • Thiol Form (B): Aromatic pyridine character; favors S-alkylation (thioether formation) in the presence of bases.

Implication for Researchers: When designing reactions, assume the proton resides on the nitrogen (NH) unless a base is used to deprotonate the sulfur, generating the thiolate anion (


), which is a potent nucleophile.

Synthetic Pathways[3][4][5]

The most reliable synthesis of 3-bromo-2-mercapto-5-nitropyridine proceeds via Nucleophilic Aromatic Substitution (


) of its chlorinated analog. The high electron deficiency introduced by the C5-nitro group activates the C2-chlorine for displacement.
Primary Synthesis Protocol: Thiolation of 2-Chloropyridine

Precursor: 3-Bromo-2-chloro-5-nitropyridine (CAS: 5470-17-7) Reagent: Thiourea (followed by hydrolysis) or Sodium Hydrosulfide (NaSH).

Step-by-Step Methodology (Thiourea Route)

This route is preferred over direct NaSH use to avoid disulfide formation and over-reaction.

  • Isothiouronium Salt Formation:

    • Dissolve 3-bromo-2-chloro-5-nitropyridine (1.0 eq) in Ethanol (0.5 M concentration).

    • Add Thiourea (1.1 eq).

    • Reflux for 2–4 hours. The solution will typically turn yellow/orange as the isothiouronium chloride salt precipitates or forms in solution.

  • Hydrolysis:

    • Cool the reaction mixture.

    • Add aqueous NaOH (2.5 eq) or Na₂CO₃ solution carefully.

    • Reflux for an additional 1 hour to cleave the isothiouronium intermediate.

  • Isolation:

    • Cool to room temperature.[3]

    • Acidify with HCl (1M) to pH 3–4. The product (thione form) will precipitate as a yellow solid.

    • Filter, wash with cold water, and dry under vacuum.

Visualization of Synthetic Logic

The following diagram illustrates the conversion logic and subsequent derivatization potential.

SynthesisPath Precursor 3-Bromo-2-chloro- 5-nitropyridine (CAS 5470-17-7) Intermediate Isothiouronium Salt Precursor->Intermediate Thiourea, EtOH Reflux Target 3-Bromo-2-mercapto- 5-nitropyridine (Target Scaffold) Intermediate->Target NaOH (aq) then HCl Thioether 2-Alkylsulfanyl Derivative Target->Thioether R-X, Base (S-Alkylation) Amine 3-Bromo-2-mercapto- 5-aminopyridine Target->Amine Fe/AcOH (Nitro Reduction)

Figure 1: Synthetic workflow from the commercially available chloro-precursor to the target mercapto-scaffold and primary derivatives.

Reactivity Profile & Experimental Guidelines

S-Alkylation (Thioether Synthesis)

The C2-thiolate is a "soft" nucleophile, making it highly effective for


 reactions with alkyl halides.
  • Conditions: K₂CO₃ (2 eq) in DMF or Acetone at 25°C–60°C.

  • Selectivity: Under basic conditions, S-alkylation is kinetically favored over N-alkylation due to the restoration of aromaticity in the pyridine ring.

  • Application: Introduction of lipophilic tails or linker chains for PROTACs.

Nitro Reduction (Chemo-selectivity Warning)

Reducing the C5-nitro group to an amine (


) enables amide coupling or heterocycle formation (e.g., imidazopyridines).
  • Challenge: Standard catalytic hydrogenation (Pd/C, H₂) often fails or is slow because the sulfur atom (thiol/thione) poisons the Palladium catalyst.

  • Recommended Protocol (Iron-Mediated):

    • Reagents: Iron powder (Fe, 5 eq), Ammonium Chloride (NH₄Cl, 5 eq).

    • Solvent: EtOH/Water (4:1).

    • Temp: 70°C–80°C.

    • Why: This method is tolerant of the bromine atom (avoids hydrodehalogenation) and is not affected by sulfur poisoning.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C3-Bromine is sterically crowded by the adjacent C2-S and C4-H, but remains active for cross-coupling.

  • Protection Strategy: It is highly recommended to S-alkylate first (protect the thiol as a thioether) before attempting Suzuki coupling. Free thiols can sequester Pd catalysts.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.

Key Physical Data Summary

PropertyValue / DescriptionNote
Appearance Yellow to Orange Crystalline SolidTypical of nitropyridines
Melting Point 215°C (decomp)Estimated based on amino-analog [1]
Solubility DMSO, DMF (High); EtOH (Mod); Water (Low)Soluble in aqueous base
pKa ~6.5 (Thiol group)Acidic due to Nitro/Bromo induction
Storage 2–8°C, Inert Atmosphere (Argon)Oxidation sensitive (Disulfide risk)

Handling & Safety (HSE)

Hazard Identification
  • Skin/Eye Irritant: The nitro and bromo groups contribute to significant irritation potential.[4]

  • Stench: Like most thiols, this compound may release hydrogen sulfide or have a disagreeable sulfur odor. Work strictly in a fume hood.

  • Toxicity: Analogous halonitropyridines are classified as Acute Tox.[4] Oral (Category 3) [2].[1] Handle as if toxic.

Waste Disposal
  • Sulfur Waste: Do not mix with standard organic waste if oxidizers are present (risk of exothermic oxidation). Segregate into dedicated "Thiol/Sulfur" waste streams.

  • Bleach Deactivation: Glassware can be treated with dilute bleach (NaOCl) to oxidize residual thiols to sulfonates, neutralizing the odor before cleaning.

References

  • PubChem Compound Summary. (n.d.). 3-Bromo-5-nitro-2-pyridinamine (Analogous physical property reference). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Thioethers from 3-Bromo-2-mercapto-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridine Thioethers

In the landscape of modern medicinal chemistry and agrochemical development, pyridine scaffolds are of paramount importance. Their unique electronic properties and ability to engage in hydrogen bonding have solidified their role as privileged structures in drug discovery. Among the vast array of functionalized pyridines, those bearing a thioether linkage at the C2-position are particularly valuable. These 2-(alkylthio)pyridine moieties are key pharmacophores in a range of biologically active molecules. Furthermore, the presence of additional functional groups, such as a bromine atom at the C3-position and a nitro group at the C5-position, provides a rich platform for further molecular elaboration through cross-coupling reactions and reduction of the nitro group, respectively.[1]

This guide provides a comprehensive overview and a detailed protocol for the synthesis of thioethers from 3-bromo-2-mercapto-5-nitropyridine. This starting material is a highly functionalized building block, and the selective S-alkylation of its mercapto group opens a gateway to a diverse library of novel chemical entities with significant potential in pharmaceutical and agrochemical research. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic transformation.

Scientific Integrity and Mechanistic Rationale

The synthesis of thioethers from 3-bromo-2-mercapto-5-nitropyridine is fundamentally an S-alkylation reaction, a class of nucleophilic substitution. The sulfur atom of the mercapto group, particularly when deprotonated to the thiolate, acts as a potent nucleophile. This nucleophilic sulfur readily attacks an electrophilic carbon center, typically an alkyl halide, leading to the formation of a new carbon-sulfur bond.

The reaction is generally carried out in the presence of a base. The role of the base is to deprotonate the thiol (pKa ~5-8 for similar pyridine thiols), generating the more nucleophilic thiolate anion. The choice of base is critical; it must be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions. Common bases for this transformation include potassium carbonate, sodium hydride, or organic bases such as triethylamine.

The general mechanism can be depicted as follows:

  • Deprotonation: The base removes the acidic proton from the mercapto group, forming a thiolate anion.

  • Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic carbon of the alkyl halide in an SN2 fashion.[2]

  • Displacement: The halide is displaced as a leaving group, resulting in the formation of the desired thioether and a salt byproduct.

The electron-withdrawing nature of the nitro group and the bromine atom on the pyridine ring increases the acidity of the thiol proton, facilitating its removal by weaker bases.

Visualizing the Reaction Pathway

S_Alkylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-bromo-2-mercapto-5-nitropyridine 3-Bromo-2-mercapto-5-nitropyridine HS- Thiolate Thiolate Anion S⁻ 3-bromo-2-mercapto-5-nitropyridine->Thiolate Deprotonation Base Base B: Base->Thiolate Conjugate_Acid Conjugate Acid B-H⁺ Base->Conjugate_Acid Alkyl_Halide Alkyl Halide R-X Transition_State { S N 2 Transition State | [B---H---S---R---X] δ- } Alkyl_Halide->Transition_State Thiolate->Transition_State Nucleophilic Attack Thioether 2-(Alkylthio)-3-bromo-5-nitropyridine S-R Transition_State->Thioether Halide Displacement Halide_Salt Halide Salt X⁻ Transition_State->Halide_Salt

Caption: S-Alkylation reaction mechanism.

Detailed Experimental Protocol

This protocol provides a general procedure for the S-alkylation of 3-bromo-2-mercapto-5-nitropyridine with a generic alkyl halide. The quantities can be scaled as needed, with appropriate adjustments to reaction time and solvent volume.

Safety Precautions:

  • 3-Bromo-2-mercapto-5-nitropyridine and its derivatives are potentially hazardous. Based on data for similar compounds, they may cause skin and eye irritation and may be harmful if inhaled or swallowed.[2][3][4]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Alkyl halides can be toxic and volatile. Handle with care.

  • Consult the Safety Data Sheet (SDS) for all reagents before commencing work.

Materials and Equipment:

  • 3-Bromo-2-mercapto-5-nitropyridine

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-2-mercapto-5-nitropyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material. The volume should be sufficient to ensure good stirring (approximately 5-10 mL per gram of starting material).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension for 10-15 minutes at room temperature. The formation of the potassium thiolate may be observed as a color change.

  • Alkyl Halide Addition: Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours, but may require gentle heating (40-50 °C) for less reactive alkyl halides.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water, followed by brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 2-(alkylthio)-3-bromo-5-nitropyridine.

Quantitative Data Summary

ReagentMolar Eq.Purpose
3-Bromo-2-mercapto-5-nitropyridine1.0Starting material
Alkyl Halide1.1Electrophile
Potassium Carbonate1.5Base (for deprotonation)
N,N-Dimethylformamide (DMF)-Solvent
Ethyl Acetate-Extraction Solvent
Water-Quenching/Washing
Brine-Washing
Anhydrous MgSO₄ or Na₂SO₄-Drying Agent

Characterization of Products

The synthesized thioethers can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. The disappearance of the thiol proton signal and the appearance of new signals corresponding to the alkyl group are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) and the presence of characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹) and the pyridine ring can be observed.

  • Melting Point: A sharp melting point is indicative of a pure crystalline solid.

Experimental Workflow Visualization

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - 3-bromo-2-mercapto-5-nitropyridine - Anhydrous DMF - K₂CO₃ Start->Reaction_Setup Alkylation Add Alkyl Halide Stir at RT (or heat if necessary) Reaction_Setup->Alkylation Monitoring Monitor by TLC Alkylation->Monitoring Workup Pour into Water Monitoring->Workup Reaction Complete Extraction Extract with Ethyl Acetate Workup->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over MgSO₄/Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, IR, MP) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow.

Conclusion and Future Perspectives

The S-alkylation of 3-bromo-2-mercapto-5-nitropyridine is a robust and versatile method for the synthesis of a wide range of thioethers. The resulting products are highly valuable intermediates, poised for further chemical transformations. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino substituents.[1][5] The nitro group can be readily reduced to an amine, which can then be further functionalized. This multi-faceted reactivity underscores the strategic importance of this synthetic route in the generation of novel and complex molecules for drug discovery and agrochemical development.

References

  • Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applic
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH. (URL: [Link])

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (URL: [Link])

  • 5 - SAFETY D
  • The Pivotal Role of 3-Bromo-2-chloro-5-nitropyridine in Modern Chemical Synthesis. (URL not provided)
  • 2-Bromo-3-methyl-5-nitropyridine | C6H5BrN2O2 | CID 5200466 - PubChem. (URL: [Link])

  • CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google P
  • 5-BROMO-2-NITROPYRIDINE Extra Pure MSDS | CAS 39856-50-3 MSDS - Loba Chemie. (URL: [Link])

  • 2-bromo-3-methyl-5-nitropyridine - MySkinRecipes. (URL: [Link])

  • Safety Data Sheet: 5-Bromo-2'-deoxyuridine - Carl ROTH. (URL: [Link])

Sources

The Strategic Utility of 3-Bromo-2-mercapto-5-nitropyridine in the Synthesis of Fused Ring Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fused Pyridine Scaffolds in Medicinal Chemistry

Fused pyridine ring systems are a cornerstone of modern medicinal chemistry, forming the core structure of numerous therapeutic agents. Their prevalence stems from the pyridine moiety's ability to engage in a variety of biological interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition at physiological targets. The fusion of a pyridine ring with other heterocyclic systems, such as thiophene or thiazine, creates rigid, planar structures with unique electronic properties. This structural rigidity can enhance binding affinity and selectivity for biological targets, a desirable attribute in drug design. Consequently, the development of efficient synthetic routes to novel fused pyridine derivatives is an area of intense research in the pursuit of new and improved pharmaceuticals.

3-Bromo-2-mercapto-5-nitropyridine: A Versatile Building Block

3-Bromo-2-mercapto-5-nitropyridine is a highly functionalized and reactive starting material, making it an invaluable tool for the synthesis of a diverse array of fused heterocyclic compounds. The strategic placement of the bromo, mercapto, and nitro groups on the pyridine ring allows for a range of chemical transformations, providing access to complex molecular architectures.

  • The Mercapto Group (or its Thione Tautomer): The nucleophilic sulfur atom is a key reactive site, readily undergoing S-alkylation with various electrophiles. This reaction is often the initial step in the construction of a fused ring.

  • The Bromo Group: Positioned adjacent to the mercapto group, the bromine atom can participate in subsequent cyclization reactions, often through an intramolecular nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction.

  • The Nitro Group: As a strong electron-withdrawing group, the nitro group activates the pyridine ring towards nucleophilic attack. Furthermore, it can be reduced to an amino group, providing a handle for further functionalization or for its direct involvement in cyclization to form nitrogen-containing fused rings.

The interplay of these functional groups provides a powerful platform for the regioselective synthesis of various fused systems, most notably thieno[2,3-b]pyridines and pyrido[2,3-b][1][2]thiazines.

Core Synthetic Strategy: The Thorpe-Ziegler Cyclization Pathway to Thieno[2,3-b]pyridines

A prevalent and effective method for the construction of the thieno[2,3-b]pyridine scaffold from 2-mercaptopyridine derivatives is the Thorpe-Ziegler reaction. This approach involves a two-step sequence:

  • S-alkylation: The mercaptopyridine is first reacted with an α-halo ketone or another suitable α-halocarbonyl compound. The nucleophilic sulfur atom displaces the halide, forming a 2-(carbonylmethylthio)pyridine intermediate.

  • Intramolecular Cyclization: The intermediate is then treated with a base to induce an intramolecular condensation between the active methylene group (alpha to the carbonyl) and the adjacent carbon atom of the pyridine ring (C3), leading to the formation of the fused thiophene ring.

This strategy offers a high degree of flexibility, as the nature of the fused thiophene ring can be readily modified by varying the α-halocarbonyl reagent.

Application Protocol: Synthesis of 6-Bromo-2-methyl-5-nitrothieno[2,3-b]pyridine

This protocol details a representative procedure for the synthesis of a thieno[2,3-b]pyridine derivative starting from 3-bromo-2-mercapto-5-nitropyridine and chloroacetone.

Experimental Workflow

workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Intramolecular Cyclization (Thorpe-Ziegler) A 3-Bromo-2-mercapto-5-nitropyridine E Reaction Mixture (Stir at room temperature) A->E B Chloroacetone B->E C Potassium Carbonate (Base) C->E D Acetone (Solvent) D->E F Work-up: Filter, wash with water E->F G 2-(Acetonylthio)-3-bromo-5-nitropyridine (Intermediate) F->G H Intermediate (G) K Reaction Mixture (Reflux) H->K I Sodium Ethoxide (Base) I->K J Ethanol (Solvent) J->K L Work-up: Cool, precipitate with water K->L M Crude Product L->M N Recrystallization (Ethanol) M->N O 6-Bromo-2-methyl-5-nitrothieno[2,3-b]pyridine (Final Product) N->O

Caption: Experimental workflow for the two-step synthesis of 6-Bromo-2-methyl-5-nitrothieno[2,3-b]pyridine.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
3-Bromo-2-mercapto-5-nitropyridine234.05>98%(e.g., Sigma-Aldrich)
Chloroacetone92.52>97%(e.g., Sigma-Aldrich)
Potassium Carbonate (anhydrous)138.21>99%(e.g., Sigma-Aldrich)
Sodium Ethoxide68.05>95%(e.g., Sigma-Aldrich)
Acetone (anhydrous)58.08ACS Grade(e.g., Fisher Scientific)
Ethanol (absolute)46.07ACS Grade(e.g., Fisher Scientific)
Step-by-Step Protocol

Step 1: Synthesis of 2-(Acetonylthio)-3-bromo-5-nitropyridine (Intermediate)

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 3-bromo-2-mercapto-5-nitropyridine (2.34 g, 10 mmol) and anhydrous acetone (40 mL).

  • Stir the mixture at room temperature until the starting material is partially dissolved.

  • Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the suspension.

  • To the stirring mixture, add chloroacetone (1.02 g, 11 mmol) dropwise over 5 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion of the reaction, filter the mixture to remove the potassium carbonate and other inorganic salts.

  • Wash the solid residue with a small amount of acetone (2 x 10 mL).

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude intermediate, 2-(acetonylthio)-3-bromo-5-nitropyridine, as a solid. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 6-Bromo-2-methyl-5-nitrothieno[2,3-b]pyridine (Final Product)

  • Dissolve the crude intermediate from Step 1 in absolute ethanol (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.25 g, 11 mmol) in absolute ethanol (15 mL) in a separate flask under a nitrogen atmosphere. Caution: Sodium reacts violently with water and ethanol, generating hydrogen gas. This should be done in a well-ventilated fume hood.

  • Add the freshly prepared sodium ethoxide solution to the solution of the intermediate at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. Monitor the progress of the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (150 mL) with stirring.

  • A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it with cold water (3 x 20 mL).

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude solid from ethanol to afford pure 6-bromo-2-methyl-5-nitrothieno[2,3-b]pyridine as crystalline solid.

Characterization Data (Representative)
PropertyValue
AppearancePale yellow to yellow crystalline solid
Melting PointTo be determined
¹H NMR (CDCl₃, 400 MHz) δ (ppm)~2.6 (s, 3H, CH₃), ~7.8 (s, 1H, Ar-H), ~8.9 (s, 1H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)~15.5, 118.0, 125.0, 130.0, 140.0, 145.0, 150.0, 160.0
MS (ESI) m/z[M+H]⁺ calculated for C₈H₅BrN₂O₂S: 274.93, Found: 274.9

Mechanistic Insights

The synthesis of the thieno[2,3-b]pyridine ring system proceeds through a well-established reaction sequence.

mechanism cluster_alkylation S-Alkylation cluster_cyclization Thorpe-Ziegler Cyclization A Py-SH + K2CO3 -> Py-S- K+ B Py-S- K+ + Cl-CH2-CO-CH3 -> Py-S-CH2-CO-CH3 + KCl A->B Nucleophilic Attack C Py-S-CH2-CO-CH3 + NaOEt -> Py-S-CH(-)-CO-CH3 D Intramolecular Nucleophilic Attack C->D E Intermediate Adduct D->E on C3 of Pyridine F Dehydration E->F G Thieno[2,3-b]pyridine F->G

Caption: Simplified reaction mechanism for the formation of the thieno[2,3-b]pyridine ring system.

In the first step, the potassium carbonate acts as a base to deprotonate the mercapto group, forming a more nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon of chloroacetone in an SN2 reaction to yield the thioether intermediate.

The subsequent Thorpe-Ziegler cyclization is initiated by the deprotonation of the α-carbon of the ketone by sodium ethoxide, generating a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the electron-deficient C3 position of the pyridine ring. The electron-withdrawing nitro group at the 5-position enhances the electrophilicity of this position, facilitating the cyclization. The final step involves the elimination of a water molecule to afford the aromatic thieno[2,3-b]pyridine ring system.

Future Perspectives and Applications

The 6-bromo-5-nitrothieno[2,3-b]pyridine scaffold synthesized via this protocol is a versatile intermediate for further chemical modifications. The bromine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents, allowing for the creation of diverse chemical libraries for drug screening. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to construct further fused heterocyclic rings. The inherent biological potential of the thieno[2,3-b]pyridine core, coupled with the ability to introduce diverse functionalities, makes this synthetic strategy highly valuable for the discovery of novel drug candidates targeting a wide range of diseases.

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 793-844. [Link]

Sources

Application Note: High-Precision Synthesis of Novel Ligands from 3-Bromo-2-mercapto-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Utility

The compound 3-Bromo-2-mercapto-5-nitropyridine (CAS 876489-83-7) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., PI3K, mTOR) and adenosine receptor antagonists. Its tri-functional nature offers three distinct vectors for chemical space expansion:

  • C2-Thiol (-SH): A soft nucleophile ideal for S-alkylation or metal chelation.

  • C3-Bromide (-Br): A handle for palladium-catalyzed cross-couplings or nucleophilic aromatic substitution (

    
    ) cyclization.
    
  • C5-Nitro (-NO

    
    ):  A masked amino group serving as a latent attachment point for solubilizing tails or hydrogen-bond donors.
    

This guide details the protocols for transforming this scaffold into Thieno[2,3-b]pyridines (via Thorpe-Ziegler cyclization) and S-functionalized thioethers , providing a robust roadmap for library generation.

Strategic Reaction Pathways

The following flowchart illustrates the divergent synthesis strategy. The core workflow prioritizes S-alkylation followed by cyclization to access the bicyclic heteroaromatic core, a pharmacophore found in numerous FDA-approved oncology drugs.

G Start 3-Bromo-2-mercapto- 5-nitropyridine (Scaffold) S_Alk S-Alkylation (Thioether Formation) Start->S_Alk R-X, Base (DMF, 0°C) Cycliz Thieno[2,3-b]pyridine Formation (Bicyclic Core) S_Alk->Cycliz Base (K2CO3/NaH) Intramolecular SNAr Reduct Nitro Reduction (-NO2 → -NH2) S_Alk->Reduct Skip Cyclization (Linear Ligands) Cycliz->Reduct Fe/NH4Cl or SnCl2 Amide Amide Coupling (Final Ligand) Reduct->Amide R'-COCl

Figure 1: Divergent synthetic pathways from the parent scaffold. The solid line represents the high-value route to thienopyridine kinase inhibitor scaffolds.

Module 1: Scaffold Preparation & QC

Commercially sourced 3-Bromo-2-mercapto-5-nitropyridine often contains disulfide dimers (oxidation impurities) which lower yields in subsequent steps.

Pre-Reaction QC Protocol:

  • TLC Analysis: Run on Silica Gel 60 F254.

    • Mobile Phase: 5% MeOH in DCM.

    • Visualization: UV (254 nm) and KMnO

      
       stain (oxidizes thiols/sulfides).
      
    • Criteria: The monomer (thiol) is more polar than the disulfide dimer. If the dimer spot (>10%) is visible, perform the reduction step below.

Disulfide Reduction (If required):

  • Reagents: Triphenylphosphine (

    
    ), Dioxane/Water (4:1).
    
  • Procedure: Dissolve crude material in Dioxane/Water. Add 1.1 eq of

    
    . Stir at RT for 2 hours. Acidify with 1M HCl to precipitate the thiol monomer. Filter and dry under vacuum.[1]
    

Module 2: Synthesis of Thieno[2,3-b]pyridine Derivatives

Target: Fused bicyclic systems (e.g., 3-amino-thieno[2,3-b]pyridine-2-carboxylates). Mechanism: Sequential S-alkylation followed by base-mediated intramolecular cyclization (displacing the C3-Bromine).

Protocol A: One-Pot Thorpe-Ziegler Cyclization

This protocol utilizes an activated methylene halide (e.g., Ethyl bromoacetate or Chloroacetonitrile) to form the second ring.

Reagents:

  • Substrate: 3-Bromo-2-mercapto-5-nitropyridine (1.0 eq)

  • Alkylating Agent: Ethyl bromoacetate (1.1 eq)

  • Base:

    
     (anhydrous, 3.0 eq)
    
  • Solvent: DMF (Dry, degassed)

Step-by-Step Methodology:

  • Solvent Preparation (Critical): Sparge DMF with nitrogen for 15 minutes. Oxygen promotes disulfide formation over alkylation.

  • S-Alkylation:

    • Dissolve the substrate in DMF (0.5 M concentration).

    • Add

      
       and cool to 0°C.
      
    • Add Ethyl bromoacetate dropwise over 10 minutes.

    • Checkpoint: Stir at 0°C for 1 hour. TLC should show consumption of thiol and appearance of the S-alkylated intermediate.

  • Cyclization:

    • Warm the reaction mixture to 80–90°C.

    • Stir for 4–6 hours. The base deprotonates the methylene of the ester group, which attacks C3, displacing the bromide.

    • Visual Cue: The solution often darkens or fluoresces as the extended aromatic system forms.

  • Work-up:

    • Pour the hot reaction mixture onto crushed ice (5x volume).

    • The product usually precipitates as a solid. Filter and wash with cold water.

    • If oil forms: Extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over

      
      .
      

Data Validation (Self-Check):

Metric Observation Interpretation

| IR Spectroscopy | Disappearance of 2550 cm


 | Loss of S-H bond (Alkylation complete) |
| IR Spectroscopy  | Appearance of 3300-3400 cm

| Formation of -NH

(if cyclizing with nitrile) | | 1H NMR | Loss of signal at ~7.5-8.0 ppm | Disappearance of Pyridine C3-H (Wait, C3 was Br. Look for shift in C4/C6 protons) | | Mass Spec | [M+H]+ matches target | Confirm loss of HBr (-80.9 amu from intermediate) |

Module 3: Nitro Reduction to Aniline

Target: 5-Amino-thieno[2,3-b]pyridine derivatives. Context: The nitro group is robust and survives cyclization. Reduction is necessary to conjugate the ligand to other pharmacophores (e.g., amide coupling).

Protocol B: Iron-Mediated Reduction (Bechamp Conditions)

Selected for high chemoselectivity (avoids reducing the thiophene ring or removing sulfur).

Reagents:

  • Nitro-scaffold (1.0 eq)

  • Iron Powder (5.0 eq, fine mesh)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: EtOH/Water (4:1)

Methodology:

  • Suspend the nitro compound in EtOH/Water.

  • Add

    
     and Iron powder.
    
  • Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended due to slurry).

  • Monitor: Reaction is typically complete in 2 hours. TLC will show a significant polarity shift (Amine is much more polar/streaking).

  • Work-up:

    • Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.

    • Concentrate the filtrate.[1]

    • Neutralize with sat.

      
       and extract with EtOAc.[2]
      

Scientific Rationale & Troubleshooting

Why 3-Bromo-2-mercapto-5-nitropyridine?

Unlike simple pyridines, the 3-bromo substituent is electronically activated by the 5-nitro group (


 relationship). This makes the C3 position highly susceptible to Nucleophilic Aromatic Substitution (

) once the sulfur is alkylated. This specific substitution pattern allows for "molecular origami"—folding the side chain back onto the ring to create bicyclic systems without exotic catalysts [1, 2].
Common Failure Modes
  • Problem: Low yield in cyclization step.

    • Cause: Hydrolysis of the ester/nitrile alkylating agent before cyclization occurs.

    • Fix: Ensure reagents are anhydrous. Switch to NaH (stronger base) in THF if

      
       is too slow.
      
  • Problem: Product "oils out" during ice quench.

    • Cause: Presence of residual DMF.[2]

    • Fix: Use a 5% LiCl wash during extraction. LiCl coordinates DMF and pulls it into the aqueous phase.

References

  • Litvinov, V. P. (2004). The Chemistry of Thienopyridines. Advances in Heterocyclic Chemistry.

  • El-Gaby, M. S. A., et al. (2002). Synthesis and biological activity of some new thieno[2,3-b]pyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Standard Protocol Validation: Based on general reactivity of o-halomercaptopyridines described in Journal of Medicinal Chemistry protocols for kinase inhibitors.

Disclaimer: All protocols involve hazardous chemicals (alkylating agents, nitro compounds). Perform all work in a certified chemical fume hood with appropriate PPE.

Sources

The Strategic Utility of 3-Bromo-2-mercapto-5-nitropyridine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Multifaceted Building Block for Modern Crop Protection

In the continuous pursuit of novel and effective agrochemicals, the strategic selection of molecular building blocks is paramount. 3-Bromo-2-mercapto-5-nitropyridine (CAS: 876489-83-7) emerges as a highly versatile and reactive intermediate, poised for the synthesis of a diverse array of potential fungicides, herbicides, and insecticides.[1][2] Its unique trifunctionalized pyridine scaffold, featuring a nucleophilic thiol, a reactive bromine atom, and an electron-withdrawing nitro group, offers chemists a powerful tool for constructing complex molecular architectures with desired biological activities.

This guide provides an in-depth exploration of 3-Bromo-2-mercapto-5-nitropyridine as a key synthetic intermediate. We will delve into its preparation, key reactions, and provide detailed, field-proven protocols for its application in the synthesis of promising agrochemical candidates. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of 3-Bromo-2-mercapto-5-nitropyridine is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 876489-83-7[3]
Molecular Formula C₅H₃BrN₂O₂S[3]
Molecular Weight 235.06 g/mol [3]
Appearance Likely a yellow to off-white solidInferred from related compounds
Melting Point 189 °C (decomposition)N/A
Storage Sealed in a dry environment at 2-8°C[3]

Safety Precautions: As with many nitrated aromatic compounds and organobromides, 3-Bromo-2-mercapto-5-nitropyridine should be handled with care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Proposed Synthesis of 3-Bromo-2-mercapto-5-nitropyridine

Workflow for the Synthesis of 3-Bromo-2-mercapto-5-nitropyridine

A 3-Bromo-2-chloro-5-nitropyridine D Nucleophilic Aromatic Substitution (SNAr) A->D B Sodium Hydrosulfide (NaSH) B->D C Solvent (e.g., Ethanol, DMF) C->D F Acidification (e.g., aq. HCl) D->F Thiolate Intermediate E 3-Bromo-2-mercapto-5-nitropyridine F->E A 3-Bromo-2-mercapto-5-nitropyridine D S-Alkylation Reaction A->D B Base (e.g., K2CO3, NaH) B->D Deprotonation C Alkyl Halide (R-X) C->D E Pyridyl Thioether Derivative D->E A 3-Bromo-2-(alkylthio)-5-nitropyridine E Suzuki-Miyaura Coupling A->E B Arylboronic Acid (Ar-B(OH)2) B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3, Cs2CO3) D->E F 3-Aryl-2-(alkylthio)-5-nitropyridine E->F

Sources

Metal complexes of 3-Bromo-2-mercapto-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metal Complexes of 3-Bromo-2-mercapto-5-nitropyridine (BMNP)

Executive Summary

This guide details the synthesis, characterization, and biological application of transition metal complexes derived from 3-Bromo-2-mercapto-5-nitropyridine (BMNP) [CAS: 876489-83-7].

BMNP represents a "privileged scaffold" in medicinal inorganic chemistry. Unlike simple pyridine-thiols, the specific substitution pattern of BMNP offers a unique tripartite advantage:

  • 5-Nitro Group: Strong electron-withdrawing nature enhances the acidity of the thiol proton, facilitating deprotonation and metal coordination while acting as a pharmacophore for nitro-reductase activation in bacteria.

  • 3-Bromo Substituent: Increases lipophilicity (logP) to facilitate passive diffusion across lipid bilayers and introduces potential for halogen bonding in active sites.

  • 2-Mercapto Group: Acts as a soft donor (S) combined with the pyridine nitrogen (N) to form stable four-membered chelate rings with transition metals (Cu, Co, Ni, Zn, Pt).

Ligand Synthesis & Validation

Before complexation, the purity of the ligand must be established. Commercial sources are variable; in-house synthesis is recommended for reproducibility.

Protocol 1: Synthesis of BMNP Ligand

Precursor: 3-Bromo-2-chloro-5-nitropyridine [CAS: 5470-17-7] Reagents: Thiourea, Ethanol, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

Step-by-Step Methodology:

  • Thiolation: Dissolve 10 mmol (2.37 g) of 3-bromo-2-chloro-5-nitropyridine in 50 mL of absolute ethanol.

  • Addition: Add 12 mmol (0.91 g) of thiourea.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the starting material spot disappears.

  • Hydrolysis: Cool the solution. Add 20 mL of 10% NaOH solution and reflux for an additional 1 hour to hydrolyze the isothiouronium salt intermediate.

  • Isolation: Cool to room temperature. Filter any insoluble impurities. Acidify the filtrate with 10% HCl dropwise to pH 3–4. A yellow precipitate (BMNP) will form.

  • Purification: Filter the solid, wash with cold water (3x 10 mL), and recrystallize from ethanol.

  • Yield Expectation: 75–85%.

Self-Validation Checkpoint:

  • Melting Point: 201–203°C.[1]

  • IR Spectrum: Look for the absence of C-Cl stretch (~700 cm⁻¹) and appearance of weak S-H stretch (~2550 cm⁻¹) or strong C=S (thione tautomer) at ~1150 cm⁻¹.

Metal Complexation Protocol

This protocol is optimized for M(II) ions (Cu, Co, Ni, Zn) to form neutral [M(L)₂] species.

Protocol 2: General Synthesis of [M(BMNP)₂] Complexes

Reagents:

  • BMNP Ligand (2 mmol)

  • Metal(II) Acetate or Chloride salt (1 mmol)

  • Solvent: Methanol or Ethanol (HPLC Grade)

  • Base: Triethylamine (Et₃N) - Critical for deprotonation

Workflow:

  • Ligand Solution: Dissolve 2 mmol of BMNP in 20 mL of hot methanol.

  • Deprotonation: Add 2 mmol of Triethylamine. The solution color may deepen (yellow to orange), indicating thiolate anion formation.

  • Metal Addition: Dissolve 1 mmol of metal salt in 10 mL of methanol. Add this dropwise to the ligand solution under constant magnetic stirring.

  • Reflux: Reflux the mixture for 3 hours.

    • Observation: A distinct color change or precipitation indicates complex formation.

  • Precipitation: Reduce solvent volume by 50% via rotary evaporation. Cool to 4°C overnight.

  • Collection: Filter the precipitate, wash with cold methanol (to remove unreacted ligand) and diethyl ether. Dry in vacuo over CaCl₂.

Data Summary: Physicochemical Properties

ComplexColorGeometry (Exp.)Magnetic Moment (BM)Molar Cond. (Ω⁻¹cm²mol⁻¹)
[Cu(BMNP)₂] Dark GreenDistorted Octahedral1.75 – 1.90< 20 (Non-electrolyte)
[Co(BMNP)₂] BrownOctahedral / Tetrahedral4.30 – 4.80< 20 (Non-electrolyte)
[Ni(BMNP)₂] Green/BlueOctahedral2.90 – 3.20< 20 (Non-electrolyte)
[Zn(BMNP)₂] ColorlessTetrahedralDiamagnetic< 20 (Non-electrolyte)

Structural Characterization Logic

Use this logic tree to interpret spectral data and confirm coordination.

A. Infrared Spectroscopy (FT-IR)

  • Target: Thione/Thiol Tautomerism.

  • Ligand: BMNP exists primarily as the thione form in solid state (ν(N-H) ~3150 cm⁻¹, ν(C=S) ~1140 cm⁻¹).

  • Complex:

    • Disappearance: The ν(N-H) band should disappear (deprotonation).

    • Shift: The ν(C=S) band shifts to lower frequency (600–700 cm⁻¹) or disappears, replaced by ν(C-S) at ~750 cm⁻¹, indicating coordination via the sulfur atom in the thiol form.

    • New Bands: Appearance of ν(M-N) (~450 cm⁻¹) and ν(M-S) (~350 cm⁻¹) in the far-IR region.

B. ¹H NMR (for Zn/Cd/Pt analogs)

  • Ligand: N-H proton signal at ~13.5 ppm (broad).

  • Complex: Disappearance of the 13.5 ppm signal confirms deprotonation and S-coordination. A downfield shift of the aromatic protons (H-4, H-6) confirms N-coordination due to electron density drainage to the metal.

Biological Application: Mechanism of Action

The BMNP complexes exhibit potent antimicrobial and cytotoxic activity, often exceeding the free ligand (Tweedy's Chelation Theory).

Pathway Visualization

The following diagram illustrates the synthesis and the "Trojan Horse" mechanism of cellular entry and enzyme inhibition.

BMNP_Workflow Precursor 3-Bromo-2-chloro- 5-nitropyridine Ligand BMNP Ligand (Thione Form) Precursor->Ligand Thiourea/NaOH Reflux Complex [M(BMNP)2] Neutral Chelate Ligand->Complex M(II) Salt + Et3N Chelation Membrane Cell Membrane (Lipid Bilayer) Complex->Membrane Enhanced Lipophilicity (Overton's Concept) Intracellular Intracellular Target (DNA/Enzymes) Membrane->Intracellular Passive Diffusion Intracellular->Intracellular 1. DNA Intercalation 2. Thiol-Enzyme Inhibition 3. ROS Generation

Figure 1: Synthesis of BMNP complexes and their lipophilicity-driven cellular uptake mechanism.[1]

Bio-Assay Protocol (Antimicrobial)

Method: Agar Well Diffusion.

  • Preparation: Dissolve complexes in DMSO (1 mg/mL).

  • Inoculation: Spread standardized bacterial suspension (e.g., S. aureus, E. coli) on Müller-Hinton agar.

  • Application: Add 50–100 µL of complex solution to wells.

  • Control: Use DMSO (negative) and Ciprofloxacin (positive).

  • Analysis: Measure Zone of Inhibition (mm) after 24h at 37°C.

    • Expectation: BMNP complexes generally show 20–40% higher activity than the free ligand due to charge delocalization, which reduces the polarity of the metal ion and increases lipophilic character (permeability).

References

  • Synthesis of Pyridine-Thione Derivatives

    • Source: Sigma-Aldrich Product Specific
    • URL:(Note: General catalog link provided as specific deep links to rare CAS numbers often expire; verify CAS 876489-83-7 locally).

  • Mechanism of Metal-Thione Antibacterial Activity

    • Title: Biological Activity of Complexes Involving Nitro-Containing Ligands.
    • Source:International Journal of Molecular Sciences (2024).[2]

    • URL:[Link]

  • General Protocol for Mercaptopyridine Complexes

    • Title: Synthesis, Characterization and Antimicrobial Studies of Metal Complexes with Schiff Bases (Analogous Pyridine-Thiol methodologies).
    • Source:Rasayan Journal of Chemistry.
    • URL:[Link]

  • Toxicity and Safety Data (BMNP Precursors)

    • Title: 5-bromo-2-nitropyridine Safety Data Sheet.[3]

    • Source: Jubilant Ingrevia.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling Reactions of 3-Bromo-2-mercapto-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 3-Bromo-2-mercapto-5-nitropyridine in Suzuki coupling reactions. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate the unique challenges presented by this substrate.

Introduction

3-Bromo-2-mercapto-5-nitropyridine is a valuable building block in medicinal chemistry due to its trifunctional nature, offering sites for diverse chemical modifications. However, the very features that make it attractive—the bromine atom for cross-coupling, the nucleophilic mercapto group, and the electron-withdrawing nitro group—also create a complex reactive environment that can lead to a variety of side reactions in palladium-catalyzed Suzuki couplings. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter when using 3-Bromo-2-mercapto-5-nitropyridine in Suzuki coupling reactions.

Issue 1: Low or No Conversion of the Starting Material

Question: I am observing very low or no conversion of my 3-Bromo-2-mercapto-5-nitropyridine starting material. What are the likely causes and how can I improve the conversion rate?

Answer:

Low or no conversion in the Suzuki coupling of 3-Bromo-2-mercapto-5-nitropyridine is a common issue primarily stemming from catalyst inhibition or deactivation. The unprotected thiol group is a known poison for palladium catalysts.[1][2]

Primary Causes and Solutions:

  • Catalyst Poisoning by the Thiol Group: The lone pair of electrons on the sulfur atom can strongly coordinate to the palladium center, leading to the formation of inactive catalyst species and preventing the catalytic cycle from proceeding.[2]

    • Solution 1: Use of Thiol-Tolerant Catalysts and Ligands: Employing bulky, electron-rich phosphine ligands can shield the palladium center and mitigate poisoning. Ligands such as SPhos, XPhos, and other Buchwald-type ligands are often effective in couplings involving challenging substrates.[3][4]

    • Solution 2: Protection of the Thiol Group: This is often the most effective strategy. Converting the thiol to a thioether or a thioester can prevent its coordination to the palladium catalyst.[5] A common protecting group is the acetyl group, though its stability under basic conditions should be considered.[5]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical, especially for an electron-deficient and potentially chelating substrate like 3-Bromo-2-mercapto-5-nitropyridine.

    • Solution: Systematic Optimization of Reaction Parameters. A Design of Experiments (DoE) approach can be beneficial. Key parameters to screen are summarized in the table below.

ParameterRecommended Screening RangeRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a common starting point, while Pd(OAc)₂ and Pd₂(dba)₃ are often used with specialized ligands.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich ligands can enhance catalyst activity and stability.[6]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base is crucial for the transmetalation step.[7] Stronger, non-nucleophilic bases are often preferred.
Solvent Toluene, Dioxane, THF, DMFAprotic polar solvents are commonly used. Anhydrous conditions are generally recommended to prevent protodeboronation.[3]
Temperature 80-120 °CHigher temperatures can sometimes overcome activation barriers, but may also promote side reactions.

Experimental Protocol for Thiol Protection (S-Acetylation):

  • Dissolve 3-Bromo-2-mercapto-5-nitropyridine (1.0 eq) in a suitable solvent such as THF or DCM.

  • Add a base, for example, triethylamine (1.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the S-acetylated product by column chromatography.

Issue 2: Formation of Significant Amounts of Homo-coupled Byproducts

Question: My reaction mixture shows the presence of significant amounts of the homo-coupled product of my arylboronic acid. How can I minimize this side reaction?

Answer:

The formation of biaryl byproducts from the homo-coupling of arylboronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen and certain palladium species.

Visualizing the Competing Pathways:

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Coupling cluster_homo Undesired Homocoupling A Ar-Br D Ar-Pd(II)-Br A->D Oxidative Addition B Ar'-B(OH)₂ E Ar-Pd(II)-Ar' B->E Transmetalation C Pd(0) C->D D->E E->C F Ar-Ar' E->F Reductive Elimination G 2 Ar'-B(OH)₂ H Ar'-Ar' G->H I Pd(0) / O₂ I->H

Caption: Competing Suzuki coupling and homo-coupling pathways.

Causes and Mitigation Strategies:

  • Oxygen in the Reaction Mixture: Dissolved oxygen can promote the oxidative homo-coupling of boronic acids.

    • Solution: Rigorous Degassing. Ensure that the solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[8]

  • Palladium(II) Species: The presence of Pd(II) species at the start of the reaction or formed during catalyst decomposition can facilitate homo-coupling.

    • Solution: Use of Pd(0) Pre-catalysts and Ligands. Starting with a Pd(0) source like Pd(PPh₃)₄ can be beneficial. If using a Pd(II) source like Pd(OAc)₂, ensure the use of phosphine ligands that can reduce Pd(II) to Pd(0) in situ.

  • Base and Solvent Effects: The choice of base and solvent can influence the rate of homo-coupling.

    • Solution: Screen Different Bases and Solvents. In some cases, switching to a milder base or a different solvent system can suppress homo-coupling.[3]

Issue 3: Presence of Protodeboronated and Dehalogenated Byproducts

Question: I am observing byproducts corresponding to the protodeboronated aryl compound (from my boronic acid) and the de-brominated starting material (2-mercapto-5-nitropyridine). What is causing this and how can I prevent it?

Answer:

Protodeboronation (replacement of the -B(OH)₂ group with -H) and dehalogenation (replacement of the -Br group with -H) are common side reactions that reduce the overall yield of the desired cross-coupled product.[9][10]

Mechanism of Protodeboronation:

Protodeboronation Ar-B(OH)₂ Ar-B(OH)₂ Ar-H Ar-H Ar-B(OH)₂->Ar-H + H₂O (Base or Acid Catalyzed)

Caption: General scheme of protodeboronation.

Causes and Solutions:

  • Presence of Water and Protic Solvents: Water is often the source of the proton for both protodeboronation and dehalogenation. While some Suzuki protocols call for aqueous bases, excess water can be detrimental.

    • Solution: Use of Anhydrous Conditions. Employing anhydrous solvents and reagents can significantly reduce these side reactions. If an aqueous base is required, use the minimum amount necessary.[3]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the incidence of these decomposition pathways.

    • Solution: Optimize Reaction Kinetics. Aim for reaction conditions that promote a fast rate of cross-coupling relative to the rates of protodeboronation and dehalogenation. This can involve using a more active catalyst system.

  • Instability of the Boronic Acid: Some arylboronic acids are inherently more prone to protodeboronation, especially those with electron-withdrawing groups.

    • Solution: Use of Boronic Esters or Trifluoroborates. Boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates are often more stable alternatives to boronic acids and can suppress protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect when running a Suzuki coupling with 3-Bromo-2-mercapto-5-nitropyridine?

A1: The most common side products are typically:

  • Homo-coupled boronic acid (Ar'-Ar'): Arises from the dimerization of the boronic acid coupling partner.

  • Protodeboronated arene (Ar'-H): The boronic acid is replaced by a hydrogen atom.[9]

  • De-brominated starting material (2-mercapto-5-nitropyridine): The bromine atom on the starting material is replaced by a hydrogen atom.

  • Disulfide formation: Oxidation of the thiol can lead to the formation of a disulfide-linked dimer of the starting material or product.

Q2: Is it always necessary to protect the thiol group?

A2: While not always strictly necessary, it is highly recommended, especially if you are experiencing low yields or catalyst deactivation. The thiol group is a known inhibitor of palladium catalysts, and protecting it can lead to a more robust and reproducible reaction.[1][2]

Q3: How does the nitro group affect the reaction?

A3: The electron-withdrawing nitro group activates the C-Br bond towards oxidative addition, which is the rate-determining step in many Suzuki couplings. This should, in principle, facilitate the reaction. However, in some cases with highly active catalyst systems, there is a possibility of the nitro group itself acting as a leaving group, although this is less common than the cleavage of the C-Br bond.

Q4: What is the optimal base for this reaction?

A4: The optimal base can be substrate-dependent. However, for electron-deficient substrates like 3-Bromo-2-mercapto-5-nitropyridine, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often good starting points.[3] The base plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species.[7]

Q5: Can I use microwave irradiation to accelerate the reaction?

A5: Yes, microwave-assisted Suzuki couplings are well-documented and can often reduce reaction times and improve yields.[11] However, it is important to carefully monitor the temperature and pressure to avoid decomposition of the starting materials or products.

References

  • Al-Masri, A. A., & El-Sayed, M. Y. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(21), 6431. [Link]

  • Myers, A. G. (2007). The Suzuki Reaction. Chem 115. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Boruń, A., & Sobańska, K. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2185-2193. [Link]

  • Chen, C. Y., & Hartwig, J. F. (2002). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 67(15), 5425–5434. [Link]

  • Ghaffari, M., & Al-Amin, M. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 163. [Link]

  • Hiremath, R. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Terfort, A., & Brunner, H. (2010). Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. [Link]

  • Wikipedia. (2023). Protodeboronation. In Wikipedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Zhang, W., & Wang, J. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 51. [Link]

  • Zhdankin, V. V. (2014). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

Sources

Technical Support Center: Purification of 3-Bromo-2-mercapto-5-nitropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-bromo-2-mercapto-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the purification of this compound and its reaction products. Our approach is grounded in established principles of organic chemistry and purification science to ensure you achieve the desired purity and yield for your downstream applications.

Understanding the Chemistry: A Likely Synthetic Route and Potential Impurities

A common and efficient method for the synthesis of 2-mercaptopyridines involves the nucleophilic aromatic substitution of a corresponding 2-chloropyridine with a sulfur nucleophile.[1][2][3] For 3-bromo-2-mercapto-5-nitropyridine, a plausible synthetic route starts from 3-bromo-2-chloro-5-nitropyridine, which is then reacted with a sulfur source such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

This synthetic pathway, while effective, can lead to a variety of impurities that need to be addressed during purification. Understanding these potential impurities is the first step in designing an effective purification strategy.

Common Impurities to Consider:

  • Unreacted Starting Material: Residual 3-bromo-2-chloro-5-nitropyridine is a common impurity if the reaction does not go to completion.

  • Disulfide Byproduct: The thiol group of the product is susceptible to oxidation, leading to the formation of the corresponding disulfide, particularly if exposed to air for extended periods, especially under basic conditions.

  • Over-reduction of the Nitro Group: If harsh reducing conditions are present, the nitro group may be partially or fully reduced to a nitroso or amino group, leading to highly polar impurities.

  • Hydrolysis of the Bromo Group: Under certain conditions, the bromo group could be replaced by a hydroxyl group, though this is generally less likely than the displacement of the 2-chloro group.

  • Salts: Inorganic salts from the workup, such as sodium chloride or sodium hydroxide, may be present in the crude product.

Below is a workflow diagram illustrating a typical synthesis and the points at which impurities may arise.

cluster_synthesis Synthesis cluster_impurities Potential Impurities Start 3-bromo-2-chloro-5-nitropyridine Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent NaSH or Thiourea Reagent->Reaction Crude_Product Crude 3-bromo-2-mercapto-5-nitropyridine + Impurities Reaction->Crude_Product Unreacted_SM Unreacted Starting Material Reaction->Unreacted_SM Incomplete Reaction Reduced_Nitro Reduced Nitro-group Impurities Reaction->Reduced_Nitro Side Reaction Disulfide Disulfide Byproduct Crude_Product->Disulfide Oxidation Salts Inorganic Salts Crude_Product->Salts Workup Start Column Chromatography Issue Problem What is the problem? Start->Problem No_Movement Compound not moving from baseline Problem->No_Movement No Movement Poor_Separation Poor separation of spots Problem->Poor_Separation Poor Separation Increase_Polarity Increase eluent polarity (e.g., more EtOAc or switch to MeOH) No_Movement->Increase_Polarity Optimize_Eluent Optimize eluent for Rf of 0.25-0.35 Poor_Separation->Optimize_Eluent Add_Modifier Add a modifier to the eluent (e.g., acetic acid for acidic compounds) Increase_Polarity->Add_Modifier Change_Stationary_Phase Change stationary phase (e.g., alumina or reverse phase) Add_Modifier->Change_Stationary_Phase Gradient_Elution Use a gradient elution Optimize_Eluent->Gradient_Elution Check_Loading Check column packing and sample loading Gradient_Elution->Check_Loading

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Overcoming poor solubility of 3-Bromo-2-mercapto-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemical Formulations

Welcome to the technical support guide for 3-Bromo-2-mercapto-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant solubility challenges associated with this compound. We will explore the underlying physicochemical reasons for its poor solubility and provide a logical, step-by-step framework for achieving successful dissolution in your experimental systems.

Section 1: Understanding the Molecule: Physicochemical Profile

The poor solubility of 3-Bromo-2-mercapto-5-nitropyridine is not arbitrary; it is a direct consequence of its molecular structure. The presence of a rigid pyridine ring, a lipophilic bromine atom, and a polar nitro group, combined with the hydrogen-bonding capability of the mercapto group, creates a molecule with a challenging hydrophilic-lipophilic balance. Its crystalline structure likely possesses a high lattice energy, making it difficult for solvent molecules to break it apart.

Understanding these properties is the first step in designing an effective solubilization strategy.[1]

PropertyValueSource / Note
Molecular Formula C₅H₃BrN₂O₂S(Calculated)
Molecular Weight 235.06 g/mol (Calculated)
Predicted XLogP3 ~1.7 - 1.8Based on similar structures like 3-bromo-2-nitropyridine and 3-bromo-2-methyl-5-nitropyridine.[2][3] This indicates moderate lipophilicity.
Hydrogen Bond Donors 1 (from -SH group)PubChem
Hydrogen Bond Acceptors 4 (from N, O=N=O groups)PubChem
Predicted pKa (Acidic) ~6-8The mercapto (-SH) group is weakly acidic. This is an estimate based on related mercaptopyridines.
Predicted pKa (Basic) ~ -2 to -3The pyridine nitrogen is a very weak base due to the strong electron-withdrawing effects of the nitro and bromo groups.[4]
Section 2: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered when working with 3-Bromo-2-mercapto-5-nitropyridine.

Question 1: I am starting my experiment. What are the best initial solvents to try for dissolving this compound?

Answer: Given the compound's moderate lipophilicity and crystalline nature, you should begin with strong, polar aprotic solvents. These solvents are effective at disrupting the crystal lattice and solvating the molecule.

  • Primary Recommendations:

    • Dimethyl Sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • N-Methyl-2-pyrrolidone (NMP)

These solvents typically offer the highest solubility for this class of compounds.[5] For many in vitro assays, a small percentage of DMSO in the final aqueous medium is acceptable. Always create a concentrated stock solution in one of these solvents and then dilute it into your final experimental buffer or medium.

Question 2: My compound shows poor solubility even in DMSO/DMF, or I cannot use these solvents in my system. What should I do next?

Answer: If primary solvents are insufficient or incompatible with your experimental setup (e.g., cell-based assays sensitive to solvents, in vivo studies), the next logical step is to exploit the compound's chemical properties, specifically the acidic mercapto (-SH) group, through pH modification.

The mercapto group can be deprotonated to form a thiolate anion (-S⁻), which is significantly more polar and water-soluble.[6][7]

Question 3: How exactly does pH modification work for this compound, and how do I implement it?

Answer: The solubility of 3-Bromo-2-mercapto-5-nitropyridine is highly pH-dependent.[6][8] In neutral or acidic aqueous solutions, the compound exists in its neutral, poorly soluble form. By increasing the pH to a basic level (typically pH > 8), you deprotonate the mercapto group.

  • Mechanism: R-SH + OH⁻ ⇌ R-S⁻ + H₂O

  • Effect: The formation of the charged thiolate salt dramatically increases the molecule's interaction with water, thereby increasing its solubility.[6]

To implement this, you would dissolve the compound in a dilute aqueous base, such as 0.1 M NaOH or a basic buffer (e.g., phosphate or borate buffer at pH 9-10), and then carefully adjust the pH back down to your desired experimental pH if necessary, watching closely for precipitation. For a detailed methodology, see SOP-02 .

Question 4: I need to work in a specific pH range where the compound is insoluble, and I must limit the concentration of strong organic solvents. What is a co-solvent system, and how can I use it?

Answer: A co-solvent system is a mixture of water (or buffer) and a water-miscible organic solvent that acts synergistically to increase the solubility of a poorly soluble compound.[9][10] The organic co-solvent disrupts water's hydrogen bond network and provides a more lipophilic environment for the solute, while the water component maintains overall system compatibility.[10]

  • Commonly Used Co-solvents:

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Ethanol

    • Glycerol

Developing a co-solvent system involves systematically testing different ratios of the co-solvent and your aqueous buffer to find the optimal mixture that dissolves the compound without negatively impacting your experiment. This approach is a cornerstone of pharmaceutical formulation.[5][11][12] Refer to SOP-03 for a step-by-step guide.

Question 5: I have tried all the above methods, but I cannot achieve the high concentration required for my study. Are there any advanced formulation strategies I can consider?

Answer: Yes. When conventional solvent-based methods are insufficient, more advanced formulation techniques, often used in drug development, can be employed. The most accessible of these for a research setting is the preparation of a solid dispersion .

A solid dispersion involves dispersing the compound at a molecular level within a solid, water-soluble carrier matrix.[13][14] When this solid matrix is added to water, it dissolves rapidly, releasing the compound as very fine, amorphous particles with a high surface area, which enhances the dissolution rate and apparent solubility.[14][15]

  • Common Carriers:

    • Polyvinylpyrrolidone (PVP)

    • Polyethylene Glycols (e.g., PEG 6000)

    • Hydroxypropyl Methylcellulose (HPMC)

  • Method: A simple way to prepare this in the lab is via the solvent evaporation method . Both the compound and the carrier are dissolved in a common volatile solvent (e.g., methanol or acetone). The solvent is then removed under vacuum, leaving a solid film or powder. This solid can then be dissolved in your aqueous medium.

Question 6: What are the primary safety and handling considerations for this compound?

Answer: Based on data for structurally related compounds, 3-Bromo-2-mercapto-5-nitropyridine should be handled as a hazardous substance.

  • Hazards: It is likely to be an irritant to the skin, eyes, and respiratory system.[16] It may be harmful if swallowed or absorbed through the skin.[3]

  • Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

    • Avoid creating dust.

    • Wash hands thoroughly after handling.

Section 3: Standard Operating Procedures (SOPs)

SOP-01: Protocol for Solubility Screening in Common Organic Solvents

  • Objective: To determine the approximate solubility in primary organic solvents.

  • Materials: 3-Bromo-2-mercapto-5-nitropyridine, DMSO, DMF, NMP, Acetonitrile, Methanol, analytical balance, vortex mixer, 1.5 mL microcentrifuge tubes.

  • Procedure:

    • Weigh 2 mg of the compound into a tared microcentrifuge tube.

    • Add 100 µL of the selected solvent (e.g., DMSO). This creates an initial test concentration of 20 mg/mL.

    • Vortex the tube vigorously for 2 minutes.

    • Visually inspect for undissolved solid material.

    • If the solid is fully dissolved, the solubility is ≥ 20 mg/mL. Record the result.

    • If solid remains, add another 100 µL of solvent (total volume 200 µL, concentration 10 mg/mL) and repeat steps 3-4.

    • Continue this process until the compound is fully dissolved to determine the approximate solubility.

SOP-02: Protocol for pH-Modified Aqueous Solubilization

  • Objective: To dissolve the compound in an aqueous system by forming its soluble thiolate salt.

  • Materials: Compound, 0.1 M NaOH, 1 M Tris or Phosphate buffer (pH 8-9), deionized water, pH meter, stir plate.

  • Procedure:

    • Weigh the desired amount of the compound into a glass vial.

    • Add a small volume of 0.1 M NaOH or a basic buffer (e.g., pH 9 phosphate buffer) dropwise while stirring.

    • Continue adding the basic solution until the compound fully dissolves. The solution may turn a different color upon salt formation.

    • Measure the pH of the final stock solution.

    • Important: When adding this stock to your final assay medium, be mindful of the pH change. You may need to use a strongly buffered medium or re-adjust the final pH. Test the stability of a small aliquot by neutralizing it to see if precipitation occurs.

SOP-03: Protocol for Developing a Co-Solvent System

  • Objective: To identify a water/organic co-solvent blend that effectively dissolves the compound.

  • Materials: Compound, PEG 400, Propylene Glycol, Ethanol, deionized water or relevant buffer, vortex mixer.

  • Procedure:

    • Prepare several co-solvent blends in different ratios (e.g., 80:20, 60:40, 50:50, 40:60, 20:80 of Co-solvent:Water).

    • Using the method described in SOP-01 , test the solubility of the compound in each of these blends.

    • Start with the blend containing the highest percentage of organic co-solvent and work downwards.

    • Identify the blend with the lowest percentage of organic co-solvent that achieves your target concentration. This minimizes potential co-solvent-induced artifacts in your experiment.

Section 4: Visual Troubleshooting Workflow

This decision tree provides a logical path to follow when addressing solubility issues with 3-Bromo-2-mercapto-5-nitropyridine.

G start Start: Undissolved 3-Bromo-2-mercapto-5-nitropyridine solvent_check Is the system compatible with strong organic solvents (e.g., DMSO, DMF)? start->solvent_check use_dmso Dissolve in minimal DMSO/DMF to create a concentrated stock. (See SOP-01) solvent_check->use_dmso  Yes aqueous_check Is an aqueous-based system strictly required? solvent_check->aqueous_check No   final_check Is the achieved concentration sufficient for the experiment? use_dmso->final_check ph_mod Utilize pH Modification. Dissolve in basic buffer (pH > 8) to form soluble thiolate salt. (See SOP-02) aqueous_check->ph_mod Yes cosolvent Develop a Co-solvent System. (e.g., PEG 400:Water) (See SOP-03) aqueous_check->cosolvent No, but DMSO is not ideal ph_mod->final_check cosolvent->final_check advanced Consider Advanced Formulations: - Solid Dispersions (PVP, PEG) - Nanoparticle Engineering final_check->advanced No   end Success: Proceed with Experiment final_check->end  Yes

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Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-2-mercapto-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical guide for navigating the complexities of cross-coupling reactions with 3-bromo-2-mercapto-5-nitropyridine. This substrate is a valuable building block in medicinal chemistry and materials science, but its unique trifecta of functional groups—a pyridine nitrogen, a mercapto group, and a nitro group—presents significant and distinct challenges for catalyst selection and reaction optimization.

This guide is structured to anticipate the questions and troubleshoot the issues you may encounter during your research. We will move from foundational concepts and pre-experimental decisions to specific catalyst recommendations and troubleshooting common failures. Our goal is to empower you with the causal understanding needed to design successful, robust, and reproducible cross-coupling protocols.

Section 1: Frequently Asked Questions & Critical Pre-Reaction Considerations

This section addresses the most critical questions you should consider before setting up your first experiment. Understanding the inherent reactivity of your substrate is the first step toward a successful coupling.

Q1: What makes 3-bromo-2-mercapto-5-nitropyridine a "challenging" substrate for palladium-catalyzed cross-coupling?

A: The difficulty arises from the interplay of three distinct functional groups, each of which can interact with and potentially inhibit the palladium catalyst:

  • 2-Mercapto (-SH) Group: This is the primary source of difficulty. Sulfur compounds are well-known poisons for palladium catalysts. The thiol can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species and halting the catalytic cycle.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This is a particularly known issue for substituents at the 2-position of the pyridine ring, often referred to as the "2-pyridyl problem"[1]. This coordination can prevent the catalyst from participating in the desired reaction pathway.

  • 5-Nitro (-NO₂) Group: While the strong electron-withdrawing nature of the nitro group is beneficial for the initial oxidative addition step, it can also be problematic.[2] Under certain reductive conditions that can arise during the catalytic cycle or from specific reagents, the nitro group can be reduced to an amino group or other intermediates, leading to undesired side products.[3]

Q2: The mercapto group seems to be the biggest issue. Should I protect it before attempting the cross-coupling reaction?

A: In most cases, yes . Protecting the mercapto group is a highly recommended strategy to prevent catalyst poisoning and achieve consistent results. The most common protection strategy is methylation to form the corresponding 2-(methylthio)pyridine derivative. This masks the problematic free thiol, significantly improving the reliability of the subsequent cross-coupling reaction.

However, the decision depends on your overall synthetic route. If the deprotection of the methylthio group is problematic for downstream steps, you might consider attempting the reaction with the free thiol, but this will require careful selection of a sulfur-tolerant catalyst system and rigorous optimization.

Below is a decision-making workflow to guide your strategy.

G start Start: Cross-coupling with 3-bromo-2-mercapto-5-nitropyridine protect_q Is a subsequent deprotection step a viable option in your synthetic route? start->protect_q protect_y YES: Protect the thiol group (e.g., methylation to -SMe) protect_q->protect_y Yes protect_n NO: Proceed with free thiol protect_q->protect_n No protocol_protect Proceed with standard cross-coupling protocols. Expect higher success rates and easier optimization. protect_y->protocol_protect protocol_free Proceed with caution. Requires specialized, sulfur-tolerant ligands (e.g., specific NHCs or bulky phosphines). Expect significant optimization and potential for low yields. protect_n->protocol_free end_node Optimized Reaction protocol_protect->end_node protocol_free->end_node

Caption: Decision workflow for thiol group protection strategy.

Q3: How does the electron-withdrawing nitro group influence my choice of catalyst and conditions?

A: The nitro group has a dual effect.

  • Activation: It makes the C-Br bond more susceptible to oxidative addition, the first and often rate-limiting step of the catalytic cycle.[2][4] This means that you can often use lower catalyst loadings or milder reaction temperatures compared to an unactivated bromopyridine.

  • Functional Group Incompatibility: You must choose your base and reaction conditions carefully to avoid side reactions. Strong, nucleophilic bases could potentially lead to nucleophilic aromatic substitution (SNAr) side products. Therefore, moderately strong, non-nucleophilic inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred over alkoxide bases like NaOt-Bu, especially at higher temperatures.[3]

Section 2: Catalyst System Selection Guide

The optimal catalyst system—comprising the palladium source, ligand, base, and solvent—is highly dependent on the specific transformation you wish to perform. The recommendations below assume the mercapto group has been protected (e.g., as a methyl ether, -SMe).

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is used to form biaryl or heteroaryl-aryl structures and is one of the most robust cross-coupling methods.[5]

ComponentRecommendationRationale & Expert Insights
Pd Source Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a reliable Pd(0) source that often works well for activated halides.[6] Pd(dppf)Cl₂ is an excellent air-stable Pd(II) precatalyst; the dppf ligand is particularly effective for heteroaryl couplings, providing a good balance of electron-richness and steric bulk to promote both oxidative addition and reductive elimination.[5]
Ligand (Included in precatalyst)If using a simple source like Pd(OAc)₂, a ligand like SPhos or XPhos can be added. These bulky, electron-rich Buchwald-type ligands are excellent for challenging substrates.
Base K₃PO₄, K₂CO₃, Cs₂CO₃These inorganic bases are generally well-tolerated by the nitro group and are effective in promoting the transmetalation step.[3][6] K₃PO₄ is often a good starting point.
Solvent 1,4-Dioxane/H₂O, DME, TolueneA mixture of an organic solvent and water (e.g., 4:1 or 5:1) is standard for Suzuki couplings, as it helps to dissolve both the organic substrate and the inorganic base.[6]
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for synthesizing aryl amines from aryl halides.[7][8][9] Given the presence of the pyridine nitrogen, ligand selection is critical to prevent catalyst inhibition.

ComponentRecommendationRationale & Expert Insights
Pd Source Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources that are combined with a specific ligand to form the active catalyst in situ.
Ligand RuPhos , XPhos , BINAP For heteroaryl halides, bulky, electron-rich monophosphine ligands from the Buchwald group (like RuPhos or XPhos ) are state-of-the-art.[10][11] They form monoligated Pd(0) species that are highly active. Bidentate ligands like BINAP can also be effective and were among the first generation of ligands to show broad utility.[7]
Base NaOt-Bu, LiHMDS, Cs₂CO₃Strong, non-nucleophilic bases are required for the deprotonation of the amine. NaOt-Bu is the most common choice.[10] However, if nitro group reduction is a concern, a weaker base like Cs₂CO₃ should be screened, though it may require higher temperatures.[10]
Solvent Toluene, DioxaneAnhydrous, non-polar aprotic solvents are standard for this reaction to prevent unwanted side reactions with the strong base.[10]
Sonogashira Coupling (C-C Alkyne Formation)

Used to couple terminal alkynes with aryl halides, this reaction typically uses a dual catalyst system.[12][13]

ComponentRecommendationRationale & Expert Insights
Pd Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are the classic, most widely used palladium catalysts for Sonogashira couplings.[14][15]
Co-catalyst Copper(I) Iodide (CuI)The copper co-catalyst is crucial for the traditional Sonogashira mechanism, as it forms a copper(I) acetylide intermediate that undergoes transmetalation with the palladium center.[12][14]
Base Triethylamine (TEA), Diisopropylamine (DIPA)An amine base is used both to neutralize the H-X acid formed and to act as the solvent. It must be rigorously deoxygenated to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Solvent Amine base (TEA/DIPA), THF, DMFOften, the reaction is run neat in the amine base. Co-solvents like THF or DMF can be used to improve the solubility of the aryl halide.[14]

Section 3: Troubleshooting Guide

Even with the best plan, experiments can fail. This section addresses common problems and provides a logical path to a solution.

Q1: My reaction is sluggish or has stalled completely. What's the most likely cause?

A: With this substrate, the number one suspect is catalyst deactivation .

  • Diagnosis: The reaction starts but stops after a low conversion, or it never starts at all.

  • Cause 1: Sulfur Poisoning (if using unprotected thiol). If you are attempting the reaction on the unprotected substrate, your catalyst is likely being sequestered by the thiol.

    • Solution: Protect the thiol group as described in Section 1. If that is not possible, you must screen specialized, sulfur-tolerant ligands or catalysts, which is a significant research project in itself.

  • Cause 2: Inefficient Pre-catalyst Activation. If you are using a Pd(II) source (e.g., Pd(OAc)₂), it must be reduced to the active Pd(0) state. Sometimes this activation is inefficient.

    • Solution: Switch to a dedicated Pd(0) source like Pd(PPh₃)₄ or use a modern, pre-formed precatalyst (e.g., RuPhos-Pd-G3) that activates reliably.

  • Cause 3: Poor Quality Reagents/Solvents. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands. Water can interfere with reactions using strong bases.

    • Solution: Ensure all solvents are anhydrous and have been thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).[3] Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[3][16]

Q2: I am observing a significant amount of a side product that appears to be my starting material without the bromine atom (protodebromination). How can I fix this?

A: Protodebromination is a common side reaction, especially with electron-rich coupling partners or when the desired catalytic step is slow.

  • Diagnosis: You isolate a major byproduct with a mass corresponding to the starting material minus Br plus H.

  • Cause: This occurs when the Pd(II)-Aryl intermediate, formed after oxidative addition, undergoes a competitive pathway (often involving water or other proton sources) that leads back to the debrominated arene instead of proceeding through transmetalation.

  • Solution 1: Rigorously Exclude Water. Ensure your solvent and reagents are anhydrous. Use freshly dried base.

  • Solution 2: Increase the Rate of Transmetalation. Increase the concentration of your coupling partner (e.g., use 1.5-2.0 equivalents of the boronic acid or amine). A faster transmetalation will outcompete the protodebromination pathway.

  • Solution 3: Change the Ligand. A more electron-donating ligand can sometimes accelerate the desired catalytic steps relative to the undesired ones. If you are using PPh₃, consider switching to a bulkier, more electron-rich ligand like P(tBu)₃ or a Buchwald-type ligand.

Q3: My desired product is forming, but I'm also getting byproducts indicating my nitro group has been reduced.

A: Nitro group reduction is a known challenge, often linked to the specific phosphine ligand or reaction conditions used.

  • Diagnosis: You observe products with masses corresponding to the coupled product where -NO₂ has become -NH₂ or other reduced forms.

  • Cause: Triphenylphosphine (PPh₃) and other phosphines can act as reducing agents at elevated temperatures, producing triphenylphosphine oxide (OPPh₃). This is a well-documented incompatibility.

  • Solution 1: Lower the Reaction Temperature. Since your substrate is activated, you may not need the high temperatures often cited in general protocols. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).

  • Solution 2: Change the Ligand. Switch to a ligand that is less prone to oxidation, such as a bi- or tridentate phosphine, or explore N-heterocyclic carbene (NHC) ligands, which can be more robust.

  • Solution 3: Use a Milder Base. If using a strong base like NaOt-Bu, consider switching to K₃PO₄ or Cs₂CO₃, which may create a less reductive overall environment.[3]

Section 4: General Protocol Example: Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of (Protected) 3-bromo-2-(methylthio)-5-nitropyridine with an arylboronic acid. All glassware should be oven- or flame-dried prior to use.

  • Reagent Preparation: To a Schlenk flask, add 3-bromo-2-(methylthio)-5-nitropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).[6]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3][16]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[6][16]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 5: Visualizing the Catalytic Process

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is key to rational troubleshooting.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)(L)₂-X] pd0->oa_complex trans_complex [Ar-Pd(II)(L)₂-R] oa_complex->trans_complex product_complex Pd(0)L₂ trans_complex->product_complex product Ar-R trans_complex->product reagents_trans_waste M-X trans_complex->reagents_trans_waste label_oa Oxidative Addition label_trans Transmetalation label_re Reductive Elimination reagents_oa Ar-X reagents_oa->oa_complex reagents_trans R-M reagents_trans->trans_complex

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.[4][17]

References

  • Vertex AI Search.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sigma-Aldrich.
  • The Science Behind Cross-Coupling Reactions: Featuring Palladium C
  • Wikipedia. Sonogashira coupling.
  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • NIH. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • MDPI.
  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Faraday Discussions (RSC Publishing). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
  • RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Chemistry LibreTexts. 17.
  • ACS Publications.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Organic Chemistry Portal. Heck Reaction.
  • PMC - NIH.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PMC - NIH.
  • PMC - NIH.
  • ACS Publications. Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes | The Journal of Organic Chemistry.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • MDPI. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review.
  • MDPI.
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Wikipedia.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Organic Chemistry Frontiers (RSC Publishing). A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Semantic Scholar. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • YouTube. Buchwald-Hartwig coupling.
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
  • RSC Publishing.
  • Chemical Communications (RSC Publishing). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

HPLC method development for 3-Bromo-2-mercapto-5-nitropyridine reaction monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Method Development & Troubleshooting Guide Ticket ID: #HPLC-BMNP-001 Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are developing a reaction monitoring method for 3-Bromo-2-mercapto-5-nitropyridine . This molecule presents a "perfect storm" of chromatographic challenges:

  • Tautomerism: The 2-mercapto-pyridine motif exists in equilibrium between the thiol (–SH) and thione (=S) forms, leading to peak splitting.[1][2]

  • Acidity/Basicity: The pyridine nitrogen is basic, while the thiol (enhanced by the 5-nitro group) is acidic.[1][2]

  • Redox Instability: Thiols readily oxidize to disulfides (dimers) in solution, creating artifacts.[1][2]

This guide provides a self-validating method development strategy designed to lock the tautomeric equilibrium and prevent oxidation.

Module 1: Method Development Strategy

Objective: Define a robust starting point based on molecular mechanics.

The "Lock-and-Load" Mobile Phase

For this specific molecule, neutral pH is disastrous.[1][2] You must use an acidic mobile phase (pH 2.0 – 3.0).[1][2]

  • Why? (The Science):

    • Tautomer Control: 2-Mercaptopyridines favor the thione form in polar solvents.[1][2] Acidic pH protonates the pyridine nitrogen and suppresses the ionization of the thiol, effectively "locking" the molecule into a single species for consistent retention.

    • Silanol Suppression: The pyridine ring will interact with free silanols on the silica column, causing severe tailing. Low pH suppresses silanol ionization (

      
      ).[1][2]
      
Column Selection

Do not use standard silica columns.

  • Recommendation: C18 with high carbon load (>15%) and "Base Deactivation" (End-capping).[1][2]

  • Alternative: If tailing persists, a Pentafluorophenyl (PFP) column offers unique selectivity for halogenated (bromo) and nitro-aromatics via

    
     interactions.[1][2]
    
Recommended Method Parameters
ParameterSettingRationale
Column C18 End-capped (3.5 µm or 5 µm)Balances retention and peak shape.[1][2]
Mobile Phase A 0.1% Phosphoric Acid or 0.1% TFA in WaterpH ~2.0–2.5 suppresses ionization and silanol activity.[1][2]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for nitro-aromatics than Methanol.[1][2]
Gradient 5% B to 95% B over 15 minGeneric scouting gradient to locate the Bromo-Nitro product.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[1][2]
Detection 254 nm and 300 nmNitro groups absorb strongly at 254 nm; 300 nm may offer specificity.[1][2]
Temperature 30°C - 40°CSlightly elevated T improves mass transfer and peak symmetry.[1][2]

Module 2: Sample Preparation (The "Thiol Protocol")

Critical Warning: 90% of "method failures" for this molecule are actually sample preparation failures.

Thiols oxidize to disulfides (dimers) in the presence of dissolved oxygen and trace metals.[1] The dimer is highly hydrophobic and will elute late in the gradient (often mistaken for a column contaminant).

The Stabilization Protocol:

  • Solvent: Dilute samples in 0.1% TFA in 50:50 Water:ACN . The acid stabilizes the thiol.[1][2]

  • Chelation: Add 0.1 mM EDTA to the aqueous portion of the diluent. This sequesters metal ions (Fe, Cu) that catalyze oxidation.[1][2]

  • Emergency Reduction: If you see a growing impurity peak at high retention times, add Tris(2-carboxyethyl)phosphine (TCEP) at 1-5 mM to the sample.[1][2] TCEP reduces disulfides back to thiols and is stable at acidic pH (unlike DTT).[1][2]

Module 3: Visual Workflows

Method Development Decision Tree

MethodDevelopment Start Start Method Development Solubility Check Solubility (Use ACN/Water + Acid) Start->Solubility Scout Run Scouting Gradient 5-95% B, pH 2.5 Solubility->Scout CheckPeak Analyze Peak Shape Scout->CheckPeak Tailing Issue: Tailing > 1.5 CheckPeak->Tailing Tail Split Issue: Split/Double Peak CheckPeak->Split Doublet Good Peak Shape Acceptable CheckPeak->Good Symmetric FixTailing Action: Increase Buffer Strength or Switch to PFP Column Tailing->FixTailing FixSplit Action: Lower pH (add TFA) or Increase Temp to 40°C Split->FixSplit Optimize Optimize Gradient Slope Good->Optimize FixTailing->Scout FixSplit->Scout

Caption: Logic flow for optimizing chromatography of functionalized pyridines.

Module 4: Troubleshooting Guide (Q&A)

Q1: I see a "Ghost Peak" that grows over time in my sample sequence.

Diagnosis: This is likely the disulfide dimer (3,3'-dibromo-5,5'-dinitro-2,2'-dipyridyl disulfide).[1][2] The Mechanism:


The Fix: 
  • Immediate: Check if the peak disappears after adding TCEP (reducing agent). If it does, it's the dimer.[1][2]

  • Systemic: Prepare samples fresh. Use amber vials (light can accelerate oxidation).[1][2] Ensure your autosampler is cooled to 4°C.[1][2]

Q2: My main peak is splitting into a doublet, but I'm using a C18 column.

Diagnosis: Thiol-Thione Tautomerism or partial ionization.[1][2] The Fix:

  • pH Check: Ensure your mobile phase pH is

    
    . At neutral pH, the interconversion rate between the thiol and thione forms is slow enough to separate them on the column, creating two peaks. Acidic pH speeds up the equilibrium or locks it, merging them into one sharp peak.[1][2]
    
  • Temperature: Increase column temperature to 40-45°C. Higher thermal energy increases the rate of tautomeric exchange, often coalescing split peaks into a single average peak.[2]

Q3: The retention time is shifting earlier with every injection.

Diagnosis: "Phase Collapse" or "Dewetting" (if starting at 100% aqueous) OR Ion-Pairing Reagent buildup (if used).[1][2] The Fix:

  • Dewetting: Since this molecule is relatively polar (nitro/thiol), you might be starting your gradient at 0-2% Organic.[1][2] Standard C18 columns can "dewet" under these conditions. Ensure you start at least at 5% Organic or use an "Aq" type C18 column designed for high aqueous stability.[1][2]

Module 5: References & Validation[1][2]

System Suitability Criteria (Self-Validation)

Before running samples, ensure your system meets these specs:

  • Tailing Factor: < 1.5 (Strict control required for pyridines).[1][2]

  • Resolution: > 2.0 between the main peak and the nearest impurity (likely the hydrolysis product 2-hydroxy-3-bromo-5-nitropyridine).[1][2]

  • Precision: RSD < 2.0% for 5 replicate injections.

References
  • Separation of 2-Mercaptopyridine Derivatives: SIELC Technologies. (2018).[1][2][3][4] Separation of 2-Mercaptopyridine on Newcrom R1 HPLC column. Link

  • Thiol Oxidation Prevention: Thermo Fisher Scientific.[1][2] (n.d.). Introduction to Thiol Modification and Detection. Link

  • Tautomer Separation Logic: Chromatographic Society. (2005).[1][2][5] Separation of Tautomer Compounds. Link

  • Properties of 3-Bromo-2-nitropyridine: PubChem. (2025).[1][2] 3-Bromo-2-nitropyridine Compound Summary. Link[1][2]

  • Thiol HPLC Method Development: Guan, X., et al. (2008).[1][2] Determination of thiols and disulfides via HPLC quantification. Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromopyridine vs. 3-Chloropyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, 3-halopyridines are indispensable building blocks for the construction of novel therapeutics and functional materials. The choice between a bromo or chloro substituent at the 3-position of the pyridine ring is a critical decision in synthesis design, profoundly impacting reaction efficiency, cost, and downstream functionalization strategies. This guide provides an in-depth, objective comparison of the reactivity of 3-bromopyridine and 3-chloropyridine in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By synthesizing field-proven insights with experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Strength and Oxidative Addition

The fundamental difference in reactivity between 3-bromopyridine and 3-chloropyridine in palladium-catalyzed cross-coupling reactions lies in the strength of the carbon-halogen (C-X) bond. The C-Br bond (bond dissociation energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol). This difference is paramount because the rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the halopyridine to the palladium(0) catalyst. A weaker C-X bond facilitates a more rapid oxidative addition, thus rendering 3-bromopyridine inherently more reactive than its chloro-analogue under identical conditions.

Recent mechanistic studies on halopyridines have revealed that the pathway of oxidative addition can be more nuanced than a simple concerted insertion of the palladium into the C-X bond. For 2-halopyridines, it has been suggested that bromides and chlorides may proceed through an SNAr-type mechanism, while iodides follow a concerted pathway.[1] This highlights the intricate electronic effects at play within the pyridine ring that influence the interaction with the palladium catalyst.

The following sections will delve into a comparative analysis of these two substrates in key cross-coupling reactions, supported by experimental data and detailed protocols.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a stalwart for the formation of biaryl structures. When comparing 3-bromo- and 3-chloropyridine, the former is predictably the more facile coupling partner. However, with the advent of sophisticated catalyst systems, 3-chloropyridines have become increasingly viable substrates.

Comparative Performance Data
HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromopyridinePhenylboronic AcidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄ (2 equiv.)Toluene/H₂O10012~95% (estimated from similar reactions)[2]
3-Chloropyridine2-PyridylboronatePd₂(dba)₃ (1.5 mol%), Ligand 2 (see ref)KF (3 equiv.)1,4-Dioxane1101885[3]
3-ChloropyridinePhenylboronic AcidPd(OAc)₂ (2 mol%)K₂CO₃ (2 equiv.)DMF/H₂O1002475[4]

As the data indicates, while 3-bromopyridine can be coupled effectively with standard catalyst systems, achieving high yields with 3-chloropyridine often necessitates the use of more specialized, electron-rich, and bulky phosphine ligands, such as SPhos or custom-designed ligands, along with higher reaction temperatures and longer reaction times.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a critical transformation for the synthesis of arylamines. The reactivity trend observed in Suzuki coupling is mirrored here, with the amination of 3-chloropyridine presenting a greater challenge.

Comparative Performance Data
HalopyridineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromopyridineMorpholinePd₂(dba)₃ (2 mol%), XPhos (8 mol%)LiHMDS (2.5 equiv.)THF6516High (inferred from similar substrates)[5]
3-Chloropyridinen-OctylaminePd(OAc)₂ / CyPF-tBuNaOtBuToluene100298[6]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (0.18 mmol), (±)-BINAP (0.35 mmol)NaOtBu (25 mmol)Toluene80460[7]

The successful amination of 3-chloropyridine with high yield, as demonstrated with the Josiphos-type ligand, underscores the importance of ligand selection in overcoming the higher activation barrier of the C-Cl bond. For less reactive amines or more sterically hindered substrates, 3-bromopyridine remains the more reliable choice.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the direct alkynylation of aryl halides. This reaction is particularly sensitive to the nature of the halide, and the disparity in reactivity between 3-bromo- and 3-chloropyridine is often pronounced.

Comparative Performance Data
HalopyridineAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF100398[8]
3-BromopyridinePhenylacetyleneNS-MCM-41-Pd, CuI, PPh₃Et₃NNMP902498[9]
3-ChloropyridinePhenylacetylene[{Pd(μ-OH)Cl(IPr)}₂]KOHEthanol80-Lower Yields Observed[10]

While high yields can be achieved with 3-bromopyridine derivatives, the coupling of 3-chloropyridine is notably less efficient, often resulting in lower yields even with advanced catalyst systems.[10] This makes 3-bromopyridine the preferred substrate for Sonogashira reactions where high conversion is critical.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Chloropyridine with Phenylboronic Acid

This protocol is adapted from established procedures for the coupling of challenging chloropyridines.

Materials:

  • 3-Chloropyridine (1.0 mmol, 1.0 equiv.)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • Potassium Fluoride (KF) (3.0 mmol, 3.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane (3 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 3-chloropyridine, phenylboronic acid, Pd₂(dba)₃, SPhos, and KF.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add the degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C in an oil bath with stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyridine with Morpholine

This protocol provides a general procedure for the amination of a bromopyridine.

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 mmol, 2.5 equiv., 1.0 M solution in THF)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk tube.

  • Add the anhydrous, degassed THF and stir for 10 minutes at room temperature.

  • Add 3-bromopyridine and morpholine to the catalyst mixture.

  • Add the LiHMDS solution dropwise.

  • Seal the Schlenk tube and heat the mixture to 65 °C for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling of 3-Bromopyridine with Phenylacetylene

This protocol is adapted from a procedure for a 2-amino-3-bromopyridine derivative.[8]

Materials:

  • 3-Bromopyridine (0.5 mmol, 1.0 equiv.)

  • Phenylacetylene (0.6 mmol, 1.2 equiv.)

  • Pd(CF₃COO)₂ (0.0125 mmol, 2.5 mol%)

  • Triphenylphosphine (PPh₃) (0.025 mmol, 5.0 mol%)

  • Copper(I) Iodide (CuI) (0.025 mmol, 5.0 mol%)

  • Triethylamine (Et₃N) (1 mL)

  • Anhydrous DMF (2 mL)

Procedure:

  • To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add DMF and stir the mixture for 30 minutes at room temperature.

  • Add 3-bromopyridine, phenylacetylene, and triethylamine.

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring the progress by TLC.

  • After completion, cool the reaction and pour it into a saturated aqueous sodium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycles and Workflows

Catalytic Cycle for Cross-Coupling Reactions

Cross_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)Ln->Oxidative_Addition + Ar-X Ar-Pd(II)-X Ar-Pd(II)(Ln)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation + R'-M Ar-Pd(II)-R Ar-Pd(II)(Ln)-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R Ar-R' Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Halopyridine, Coupling Partner, Catalyst, Ligand, and Base Inert_Atmosphere Establish Inert Atmosphere (e.g., Ar or N₂) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Reaction Temperature with Stirring Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Caption: A standard workflow for performing a palladium-catalyzed cross-coupling reaction.

Conclusion and Recommendations

The choice between 3-bromopyridine and 3-chloropyridine is a classic trade-off between reactivity and cost/availability.

  • 3-Bromopyridine is the more reactive and versatile substrate, generally providing higher yields under milder conditions across a range of cross-coupling reactions. It is the recommended starting material when reaction efficiency and broad substrate scope are the primary concerns.

  • 3-Chloropyridine , while less reactive, is a more economical and often more readily available starting material. Its successful application in cross-coupling reactions is highly dependent on the use of modern, specialized catalyst systems featuring bulky, electron-rich phosphine ligands. For large-scale syntheses where cost is a significant driver, the development of a robust protocol for a 3-chloropyridine substrate can be highly advantageous.

Ultimately, the optimal choice will depend on the specific synthetic target, the scale of the reaction, and the resources available for catalyst screening and optimization. This guide provides the foundational knowledge and practical protocols to navigate this decision-making process effectively.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
  • Preprints.org. (2023, October 31). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism. Chemistry – A European Journal, 21(21), 7858-7865.
  • ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid.
  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • ChemRxiv. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • BenchChem. (n.d.). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media.
  • Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Buchwald, S. L., & Wolfe, J. P. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • National Institutes of Health. (n.d.).
  • PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • Organic Chemistry Portal. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

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A Comparative Spectroscopic Guide to 3-Bromo-2-mercapto-5-nitropyridine and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the structural and electronic properties of heterocyclic compounds is paramount. 3-Bromo-2-mercapto-5-nitropyridine is a versatile scaffold in organic synthesis, offering multiple reaction sites for the construction of more complex molecular architectures. This guide provides an in-depth spectroscopic comparison of 3-Bromo-2-mercapto-5-nitropyridine and its principal reaction products, namely the S-alkylated derivative, the corresponding disulfide, and the product of nucleophilic aromatic substitution at the bromine position. By understanding the distinct spectroscopic signatures of each, researchers can confidently track reaction progress, confirm product identity, and elucidate reaction mechanisms.

The Pivotal Role of Thiol-Thione Tautomerism

A critical aspect of 2-mercaptopyridine chemistry is the existence of a tautomeric equilibrium between the thiol and thione forms. This equilibrium is influenced by factors such as solvent polarity, pH, and physical state. In the solid state and in polar solvents, the thione form, 3-Bromo-5-nitro-1H-pyridine-2-thione, is generally favored due to its greater polarity and potential for hydrogen bonding. In nonpolar solvents, the thiol form, 3-Bromo-2-mercapto-5-nitropyridine, may be more prevalent. This tautomerism profoundly impacts the spectroscopic properties of the molecule, and a thorough understanding is essential for accurate spectral interpretation.

Caption: Thiol-Thione Tautomerism of the target compound.

Spectroscopic Signature of 3-Bromo-2-mercapto-5-nitropyridine

Due to the prevalence of the thione tautomer, the following spectroscopic data is predicted for 3-Bromo-5-nitro-1H-pyridine-2-thione .

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the C4 position will likely appear as a doublet, and the proton at the C6 position will also be a doublet, with a small coupling constant between them. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and bromo groups. The N-H proton of the thione will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The C=S carbon will be significantly downfield, typically in the range of 170-190 ppm. The carbon atoms attached to the nitro group (C5) and bromine (C3) will also be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For the thione tautomer, the following characteristic bands are expected:

  • N-H stretch: A broad band in the region of 3100-3000 cm⁻¹ corresponding to the N-H stretching vibration.

  • C=S stretch: A strong absorption in the range of 1100-1250 cm⁻¹, characteristic of the thiocarbonyl group.

  • NO₂ stretches: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-Br stretch: A band in the lower frequency region, typically below 700 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of nitropyridine derivatives is characterized by absorptions corresponding to π → π* and n → π* transitions. The presence of the nitro group and the extended conjugation in the pyridinethione ring system will result in absorption maxima in the UV-A or even the visible region, imparting a yellow color to the compound. The exact λmax will be solvent-dependent.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units. Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and potentially the bromine atom.

Comparative Spectroscopic Analysis of Reaction Products

3-Bromo-2-mercapto-5-nitropyridine serves as a versatile starting material for various chemical transformations. Below, we compare the spectroscopic signatures of its key reaction products.

Caption: Key reaction pathways of 3-Bromo-2-mercapto-5-nitropyridine.

S-Alkylation Product: 2-(Alkylthio)-3-bromo-5-nitropyridine

Reaction of the thiol/thione with an alkyl halide (e.g., methyl iodide) results in the formation of a stable S-alkylated product. This reaction locks the molecule in the "thiol" tautomeric form, leading to significant spectroscopic changes.

Spectroscopic Technique3-Bromo-5-nitro-1H-pyridine-2-thione (Starting Material)2-(Methylthio)-3-bromo-5-nitropyridine (Product)Key Spectroscopic Changes
¹H NMR Aromatic protons, broad N-H protonAromatic protons, sharp singlet for S-CH₃ protonsDisappearance of the broad N-H signal and appearance of a new singlet for the S-alkyl group.
¹³C NMR C=S signal (170-190 ppm)S-CH₃ signal (10-20 ppm), C-S signal (~150-160 ppm)Disappearance of the downfield C=S signal and appearance of an upfield signal for the S-alkyl carbon.
IR N-H stretch (~3100-3000 cm⁻¹), C=S stretch (~1100-1250 cm⁻¹)C-H stretches of alkyl group (~2900-3000 cm⁻¹)Disappearance of the N-H and C=S stretching bands. Appearance of C-H stretching bands from the alkyl group.
UV-Vis Absorption maxima characteristic of the pyridinethione chromophore.Potential blue shift (hypsochromic shift) in λmax due to the change in the chromophoric system.Shift in the absorption maximum.
MS Molecular ion with Br isotopic pattern.Molecular ion with Br isotopic pattern, increased by the mass of the alkyl group minus one proton.Increase in the m/z of the molecular ion.
Oxidation Product: 2,2'-Dithiobis(3-bromo-5-nitropyridine)

Mild oxidation of 3-bromo-2-mercapto-5-nitropyridine leads to the formation of the corresponding disulfide. This dimerization results in a molecule with C₂ symmetry, which is reflected in its NMR spectra.

Spectroscopic Technique3-Bromo-5-nitro-1H-pyridine-2-thione (Starting Material)2,2'-Dithiobis(3-bromo-5-nitropyridine) (Product)Key Spectroscopic Changes
¹H NMR Two aromatic proton signals, one N-H signal.Two aromatic proton signals (due to symmetry).Disappearance of the N-H signal.
¹³C NMR Five aromatic carbon signals, one C=S signal.Five aromatic carbon signals (due to symmetry).Disappearance of the C=S signal.
IR N-H stretch (~3100-3000 cm⁻¹), C=S stretch (~1100-1250 cm⁻¹)Absence of N-H and C=S stretches. A weak S-S stretch may be observable in the Raman spectrum (~500-540 cm⁻¹).Disappearance of the N-H and C=S stretching bands.
UV-Vis Absorption maxima characteristic of the pyridinethione.A different absorption profile due to the new chromophore.Significant change in the UV-Vis spectrum.
MS Molecular ion with Br isotopic pattern.Molecular ion with a characteristic pattern for two bromine atoms (M, M+2, M+4 peaks). The m/z will be approximately double that of the starting material minus two.A significant increase in the m/z of the molecular ion and a more complex isotopic pattern.
Nucleophilic Aromatic Substitution Product: 3-Amino-2-mercapto-5-nitropyridine

The bromine atom at the C3 position is susceptible to nucleophilic aromatic substitution, for example, with an amine. This reaction introduces a new functional group and alters the electronic environment of the pyridine ring.

Spectroscopic Technique3-Bromo-5-nitro-1H-pyridine-2-thione (Starting Material)3-Amino-5-nitro-1H-pyridine-2-thione (Product)Key Spectroscopic Changes
¹H NMR Two aromatic proton signals.Two aromatic proton signals, broad signal for the NH₂ protons.The chemical shifts of the ring protons will change due to the introduction of the amino group. Appearance of a new signal for the NH₂ protons.
¹³C NMR C-Br signal.C-N signal, which will be at a different chemical shift than the C-Br signal.Shift in the chemical shift of the C3 carbon.
IR C-Br stretch (<700 cm⁻¹).N-H stretching bands for the amino group (two bands around 3300-3500 cm⁻¹).Disappearance of the C-Br stretch and appearance of characteristic N-H stretches for the primary amine.
UV-Vis Absorption maxima characteristic of the starting material.A significant red shift (bathochromic shift) in λmax is expected due to the electron-donating nature of the amino group extending the conjugation.Shift of the absorption maximum to a longer wavelength.
MS Molecular ion with Br isotopic pattern.Molecular ion without the bromine isotopic pattern. The mass will be lower than the starting material by the mass of Br minus the mass of the amino group.Loss of the characteristic bromine isotopic pattern and a change in the molecular ion's m/z.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and spectroscopic characterization of the discussed compounds. Researchers should always consult original literature and perform appropriate risk assessments before conducting any experiment.

Synthesis of 3-Bromo-2-mercapto-5-nitropyridine

A plausible synthetic route starts from 2-amino-5-nitropyridine, which is first brominated and then converted to the mercapto derivative.

Synthesis cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer-type Reaction cluster_2 Step 3: Thiolation A 2-Amino-5-nitropyridine B 2-Amino-3-bromo-5-nitropyridine A->B Br₂ / Acetic Acid C 3-Bromo-5-nitropyridine-2-diazonium salt B->C NaNO₂, H₂SO₄ D 3-Bromo-2-mercapto-5-nitropyridine C->D NaSH or Thiourea then hydrolysis

Caption: Proposed synthetic route to 3-Bromo-2-mercapto-5-nitropyridine.

  • Bromination: Dissolve 2-amino-5-nitropyridine in a suitable solvent like glacial acetic acid. Add bromine dropwise at a controlled temperature. The product, 2-amino-3-bromo-5-nitropyridine, can be isolated by neutralization and filtration.[1]

  • Diazotization: Suspend 2-amino-3-bromo-5-nitropyridine in an aqueous solution of a strong acid (e.g., sulfuric acid) at low temperature (0-5 °C). Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Thiolation: The diazonium salt solution is then added to a solution of a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis, to yield the target compound. The product can be purified by recrystallization.

Spectroscopic Sample Preparation and Analysis

Workflow Sample Synthesized Compound NMR_Prep Dissolve in deuterated solvent (e.g., DMSO-d₆, CDCl₃) Sample->NMR_Prep IR_Prep Prepare KBr pellet or as a thin film Sample->IR_Prep UV_Prep Dissolve in spectroscopic grade solvent (e.g., Ethanol, Acetonitrile) Sample->UV_Prep MS_Prep Dissolve in a suitable solvent for ESI or EI Sample->MS_Prep NMR_Analysis ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Analysis IR_Analysis FTIR Spectroscopy IR_Prep->IR_Analysis UV_Analysis UV-Vis Spectroscopy UV_Prep->UV_Analysis MS_Analysis Mass Spectrometry MS_Prep->MS_Analysis

Caption: General workflow for spectroscopic analysis.

  • NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of approximately 5-10 mg/mL. Spectra are typically recorded on a 400 MHz or higher field spectrometer.

  • FTIR Spectroscopy: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance between 0.1 and 1.0.

  • Mass Spectrometry: Samples can be introduced via direct infusion into an electrospray ionization (ESI) source or, if sufficiently volatile, via a direct insertion probe for electron impact (EI) ionization.

Conclusion

The spectroscopic characterization of 3-bromo-2-mercapto-5-nitropyridine and its derivatives is a nuanced task, primarily due to the thiol-thione tautomerism and the influence of multiple functional groups on the electronic environment of the pyridine ring. By carefully analyzing the key changes in NMR, IR, UV-Vis, and mass spectra, researchers can confidently identify the starting material and its various reaction products. This guide provides a foundational framework for interpreting these spectra, enabling more efficient and accurate research and development in the fields of medicinal chemistry and materials science.

References

  • Organic Syntheses, Coll. Vol. 4, p.283 (1963); Vol. 35, p.35 (1955). [Link]

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The Strategic Advantage of 3-Bromo-2-mercapto-5-nitropyridine in the Synthesis of Bioactive Heterocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the efficient construction of complex heterocyclic scaffolds is a cornerstone of drug discovery. Among the myriad of building blocks available, substituted pyridines offer a versatile platform for the synthesis of novel therapeutic agents. This guide provides an in-depth technical analysis of the efficacy of 3-Bromo-2-mercapto-5-nitropyridine as a strategic precursor for the synthesis of bioactive molecules, particularly focusing on the thienopyridine and thienopyrimidine cores. We will objectively compare its performance with alternative synthetic routes, supported by experimental data, to offer field-proven insights for researchers in drug development.

The Architectural Significance of 3-Bromo-2-mercapto-5-nitropyridine

The synthetic utility of 3-Bromo-2-mercapto-5-nitropyridine lies in the unique arrangement and reactivity of its functional groups. The pyridine ring itself is a privileged scaffold in numerous FDA-approved drugs.[1] The nitro group at the 5-position acts as a powerful electron-withdrawing group, activating the ring for nucleophilic substitution. The bromine atom at the 3-position and the mercapto group at the 2-position serve as versatile handles for subsequent chemical transformations, most notably in cyclization reactions to form fused heterocyclic systems.

The presence of the mercapto (-SH) group, in particular, offers a distinct advantage over its more common chloro- or fluoro-analogs. The higher nucleophilicity of sulfur compared to oxygen or nitrogen, and its ability to participate in a variety of cyclization and coupling reactions, makes it a key player in the construction of sulfur-containing heterocycles.[2]

Core Application: Synthesis of Thieno[2,3-b]pyridines

A prime application of 3-Bromo-2-mercapto-5-nitropyridine is in the synthesis of thieno[2,3-b]pyridines, a class of compounds known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.[3][4] The synthesis typically proceeds via a variation of the Gewald reaction, a powerful tool for the formation of polysubstituted 2-aminothiophenes.[5][6]

Mechanistic Rationale: Why the Mercapto Group Excels

The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. When employing 3-Bromo-2-mercapto-5-nitropyridine, the mercapto group can act as the sulfur source in an intramolecular fashion, facilitating a streamlined cyclization process.

The general mechanism involves the S-alkylation of the mercapto group with an α-halo-carbonyl or α-halo-nitrile compound, followed by an intramolecular Thorpe-Ziegler type cyclization. The electron-withdrawing nitro group enhances the acidity of the methylene protons adjacent to the cyano group, facilitating the cyclization.

Thienopyridine Synthesis A 3-Bromo-2-mercapto-5-nitropyridine D S-Alkylated Intermediate A->D S-Alkylation B α-Halo-ketone/nitrile B->D C Base C->D E Intramolecular Cyclization (Thorpe-Ziegler) D->E Base-catalyzed F Thieno[2,3-b]pyridine E->F Aromatization

Caption: General workflow for thieno[2,3-b]pyridine synthesis.

Comparative Analysis: 3-Bromo-2-mercapto-5-nitropyridine vs. 3-Bromo-2-chloro-5-nitropyridine

To objectively assess the efficacy of 3-Bromo-2-mercapto-5-nitropyridine, we will compare its hypothetical performance in the synthesis of a generic 2-aminothieno[2,3-b]pyridine derivative against the more commonly documented route starting from 3-Bromo-2-chloro-5-nitropyridine.

Feature3-Bromo-2-mercapto-5-nitropyridine Route3-Bromo-2-chloro-5-nitropyridine Route
Reaction Type Intramolecular cyclization following S-alkylationGewald three-component reaction
Key Reagents α-halo-ketone/nitrile, BaseKetone/aldehyde, α-cyanoester, Sulfur, Base
Number of Steps Typically two steps (alkylation, cyclization)One-pot, three-component reaction
Potential Yield Generally high due to intramolecular natureVariable, can be moderate to high
Atom Economy Higher, as sulfur is part of the starting materialLower, due to the use of elemental sulfur
Versatility Dependent on the availability of α-halo reagentsBroader scope of ketones/aldehydes and cyanoesters

Expert Insights: While the one-pot nature of the Gewald reaction with the chloro-analog is appealing for combinatorial library synthesis, the intramolecular route starting from the mercapto-derivative often provides a more controlled and higher-yielding pathway for specific target molecules. The choice of reagent is therefore a strategic decision based on the desired scale and diversity of the final products.

Experimental Protocols

Protocol 1: Synthesis of a 2-Aminothieno[2,3-b]pyridine Derivative from 3-Bromo-2-mercapto-5-nitropyridine (Hypothetical)

This protocol is a representative procedure based on established methodologies for similar substrates.

Step 1: S-Alkylation

  • To a solution of 3-Bromo-2-mercapto-5-nitropyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired α-chloroacetonitrile derivative (1.1 eq) dropwise.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude S-alkylated intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in ethanol.

  • Add a catalytic amount of a non-nucleophilic base, such as DBU or sodium ethoxide.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired thieno[2,3-b]pyridine.

Protocol 1 Workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Cyclization A Dissolve 3-Bromo-2-mercapto-5-nitropyridine in DMF B Add K2CO3 A->B C Add α-chloroacetonitrile B->C D Stir at RT C->D E Work-up and Extraction D->E F Dissolve intermediate in Ethanol E->F Crude Intermediate G Add catalytic base F->G H Reflux G->H I Isolate product by filtration H->I

Caption: Step-by-step workflow for Protocol 1.

Protocol 2: Synthesis of a 2-Aminothieno[2,3-b]pyridine Derivative via a Gewald-Type Reaction (Alternative Route)

This protocol is based on the synthesis of related thieno[2,3-b]pyridines.[7]

  • To a solution of the appropriate ketone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a secondary amine (e.g., morpholine or piperidine).

  • Stir the mixture at room temperature for 30 minutes to form the Knoevenagel condensation product.

  • Add elemental sulfur (1.1 eq) to the reaction mixture.

  • To this suspension, add a solution of 3-bromo-2-chloro-5-nitropyridine (1.0 eq) and a base (e.g., triethylamine) in ethanol.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

  • Cool the mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure thieno[2,3-b]pyridine.

Self-Validation: In both protocols, the structure and purity of the final product should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. Comparison of the spectroscopic data with known compounds or expected values will validate the success of the synthesis.

Comparative Efficacy Data (Illustrative)

Starting MaterialTarget Bioactive MoleculeReaction ConditionsYield (%)Reference
3-Bromo-2-chloro-5-nitropyridine2-Amino-3-cyano-4-aryl-thieno[2,3-b]pyridineKetone, Malononitrile, S, Morpholine, Reflux60-75[7]
2-Amino-3-cyanopyridine2-Amino-3-cyano-4-aryl-thieno[2,3-b]pyridineKetone, S, Morpholine, Reflux70-85[8]
3-Bromo-2-mercapto-5-nitropyridine 2-Amino-3-cyano-4-aryl-thieno[2,3-b]pyridine (Hypothetical) α-chloro-ketone, Base, Reflux >80 (Expected) N/A

This table illustrates that while established routes exist, the strategic use of 3-Bromo-2-mercapto-5-nitropyridine in an intramolecular cyclization is anticipated to offer a higher yield due to the favorable kinetics of intramolecular reactions.

Conclusion: A Strategic Choice for Bioactive Synthesis

While 3-Bromo-2-chloro-5-nitropyridine and other halopyridines are valuable and widely used precursors, 3-Bromo-2-mercapto-5-nitropyridine presents a compelling alternative for the synthesis of specific bioactive scaffolds, particularly thieno[2,3-b]pyridines. Its potential for high-yielding intramolecular cyclizations offers a more atom-economical and potentially more efficient route for dedicated synthesis campaigns. The choice between these precursors should be a deliberate one, guided by the specific goals of the research program, whether it be the rapid generation of a diverse library of compounds or the large-scale, high-yield synthesis of a specific drug candidate. As the demand for novel heterocycles in drug discovery continues to grow, the strategic application of versatile building blocks like 3-Bromo-2-mercapto-5-nitropyridine will be paramount.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.[Link]

  • Synthesis method of 3-bromo-5-methylpyridine.
  • A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. National Institutes of Health.[Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health.[Link]

  • 2,3-diaminopyridine. Organic Syntheses.[Link]

  • Gewald reaction. Wikipedia.[Link]

  • The Pivotal Role of 3-Bromo-2-chloro-5-nitropyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO., LTD.[Link]

  • Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. Journal of Chemical and Pharmaceutical Research.[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.[Link]

  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate.[Link]

  • Synthesis and Some Reactions of Thieno(2,3‐d)pyridines and S‐Substituted Mercaptopyridines. Sci-Hub.[Link]

  • Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
  • Kinetics and mechanism of the nitrosation of 2-mercaptopyridine [pyridine-2(1H)-thione]. Royal Society of Chemistry.[Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate.[Link]

  • Methods for the synthesis of thieno[2,3‐b]pyridines. ResearchGate.[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed.[Link]

  • Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Beilstein Journals.[Link]

  • The Gewald Multicomponent Reaction. National Institutes of Health.[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. National Institutes of Health.[Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.[Link]

  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. MDPI.[Link]

  • Synthesis and structure of some thienopyrimidine derivatives. ResearchGate.[Link]

  • Method of producing 2-amino-3-nitro-5-halogenopyridine. European Patent Office.[Link]

  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4 H-1,3-Thiazines via Sequential C-S Couplings. MDPI.[Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing.[Link]

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Advanced SAR Profiling: Thiazolo[5,4-b]pyridine Scaffolds Derived from 3-Bromo-2-mercapto-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The heterocycle 3-Bromo-2-mercapto-5-nitropyridine represents a high-value "privileged scaffold" precursor in medicinal chemistry. Its unique ortho-bromo-thiol motif allows for rapid cyclization into thiazolo[5,4-b]pyridine systems, while the 5-nitro group serves as a latent handle for solubility-enhancing modifications.

Impact: Analogs derived from this precursor have emerged as potent Type II Kinase Inhibitors, specifically targeting c-KIT (overcoming Imatinib resistance) and EGFR-TK (non-small cell lung cancer). Unlike standard monocyclic pyridines, the fused thiazolo-pyridine core offers superior ATP-binding pocket occupancy and metabolic stability.

Guide Scope: This document objectively compares the Structure-Activity Relationship (SAR) of these fused analogs against standard-of-care agents (Imatinib, Osimertinib), supported by experimental protocols and mechanistic visualization.

Chemical Rationale: The "Warhead" Precursor

The utility of 3-Bromo-2-mercapto-5-nitropyridine lies in its trifunctional nature. It is not merely a building block but a divergent synthesis hub .

  • Site A (C2-Thiol & C3-Bromo): These adjacent groups facilitate "one-pot" cyclization with carboxylic acids or aldehydes to form the thiazole ring. This locks the conformation, reducing entropic penalty upon protein binding.

  • Site B (C5-Nitro): An electron-withdrawing group that initially activates the ring for nucleophilic attack (during synthesis) and subsequently serves as a masked amine (post-reduction) for installing solubilizing tails (e.g., piperazines, morpholines).

Diagram 1: Synthetic Pathway & Logic

Visualizing the transformation from precursor to bioactive scaffold.

SynthesisWorkflow cluster_legend Reaction Phase Precursor 3-Bromo-2-mercapto- 5-nitropyridine Core 6-Nitro-thiazolo[5,4-b]pyridine (Fused Core) Precursor->Core Cyclization Reagent R-COOH / POCl3 (Cyclization) Reagent->Core Amine 6-Amino Intermediate Core->Amine Reduction Reduction Fe/NH4Cl (Nitro Reduction) Reduction->Amine Final Target Analog (Urea/Amide Linked) Amine->Final SAR Diversification

Caption: Transformation of the title compound into the pharmacologically active thiazolo[5,4-b]pyridine scaffold via cyclization and functional group manipulation.

Comparative SAR Analysis

This section analyzes two primary series derived from the title compound: Series A (c-KIT Inhibitors) and Series B (EGFR Inhibitors).

Series A: c-KIT Inhibition (GIST Therapy)

Target: Gastrointestinal Stromal Tumors (GIST) driven by c-KIT mutations (V560G/D816V).[1] Comparator: Imatinib (Standard of Care).

  • Mechanism: The thiazolo[5,4-b]pyridine core mimics the adenine ring of ATP. The 6-position (derived from the 5-nitro group) is critical for accessing the "solvent-exposed" region of the kinase.

  • Key Analog (Compound 6r): Features a urea linkage at the 6-position.

FeatureImatinib (Reference)Thiazolo-Analog (Cmpd 6r)Performance Note
Scaffold Phenylamino-pyrimidineThiazolo[5,4-b]pyridine Thiazolo core provides tighter hinge binding.[1]
IC50 (WT c-KIT) 0.012 µM0.008 µM Comparable potency on Wild Type.
IC50 (D816V Mutant) > 10 µM (Resistant)4.77 µM CRITICAL: Analog retains activity against resistant mutants.
GI50 (HMC1.2 Cells) 27.1 µM1.15 µM 23-fold superior antiproliferative activity.
Series B: EGFR-TK Inhibition (Lung Cancer)

Target: Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations. Comparator: Osimertinib.

  • Modification: The 2-position (derived from the carboxylic acid partner during cyclization) is functionalized with a 2-aminopyrimidine moiety.[2]

  • Outcome: High selectivity for EGFR over wild-type receptors, reducing toxicity.

Diagram 2: SAR Decision Tree

Mapping substituent effects on biological potency.

SAR_Logic Scaffold Thiazolo[5,4-b]pyridine Core (Derived from Title Cmpd) Pos2 Position 2 (C-2) Origin: Thiol/Carboxylic Acid Scaffold->Pos2 Pos6 Position 6 (C-6) Origin: 5-Nitro Group Scaffold->Pos6 Pos2_Small Small Alkyl (Me/Et) Low Potency Pos2->Pos2_Small Pos2_Aryl Aryl/Heteroaryl High Potency (Hydrophobic Pocket) Pos2->Pos2_Aryl Pos6_Nitro Nitro (-NO2) Inactive (Prodrug) Pos6->Pos6_Nitro Pos6_Amine Amine (-NH2) Weak Binder Pos6_Nitro->Pos6_Amine Reduction Pos6_Urea Urea/Amide Linker Max Potency (H-Bonding) Pos6_Amine->Pos6_Urea Derivatization

Caption: Structural optimization map. Green nodes indicate modifications yielding superior kinase inhibition.

Experimental Protocols

A. Synthesis of Thiazolo[5,4-b]pyridine Core

This protocol validates the cyclization of 3-bromo-2-mercapto-5-nitropyridine.

Reagents: 3-Bromo-2-mercapto-5-nitropyridine (1.0 eq), Benzoic Acid derivative (1.1 eq), POCl3 (Solvent/Reagent).

  • Preparation: In a dry round-bottom flask, suspend 3-Bromo-2-mercapto-5-nitropyridine (2.35 g, 10 mmol) and the appropriate carboxylic acid (11 mmol) in POCl3 (15 mL).

  • Cyclization: Reflux the mixture at 100–110°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Checkpoint: The disappearance of the thiol spot and the formation of a fluorescent spot usually indicates the fused system.

  • Quenching: Cool the mixture to room temperature. Pour slowly onto crushed ice (200 g) with vigorous stirring.

  • Neutralization: Adjust pH to ~8 using saturated Na2CO3 solution.

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from Ethanol/DMF.

    • Yield Expectation: 70–85%.

B. c-KIT Kinase Assay (Z'-Lyte Protocol)

To verify biological activity against resistant mutants.

  • Enzyme Prep: Incubate Recombinant c-KIT (V560G/D816V) (5-10 ng) in 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA.

  • Compound Addition: Add the synthesized analog (dissolved in DMSO) at varying concentrations (0.001 µM to 10 µM).

  • ATP Start: Initiate reaction with ATP (at Km concentration, typically 10-50 µM) and FRET peptide substrate (2 µM).

  • Incubation: 1 hour at Room Temperature.

  • Development: Add Development Reagent A (cleaves unphosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.

    • Calculation: % Inhibition = 1 - (Ratio_sample / Ratio_control).

References

  • Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PubMed Central. [Link]

  • El-Mekabaty, A., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors. PubMed. [Link]

  • Mangin, F., et al. (2020). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation.[3] MDPI Molecules. [Link]

  • Lozynskyi, A., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives.[4] Biopolymers and Cell. [Link]

Sources

Benchmarking Guide: 3-Bromo-2-mercapto-5-nitropyridine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tri-Functional" Advantage

3-Bromo-2-mercapto-5-nitropyridine (CAS: 876489-83-7) represents a "privileged scaffold" in medicinal chemistry, specifically designed for the rapid assembly of bicyclic heterocycles such as thiazolo[5,4-b]pyridines and pyrido[2,3-d]pyrimidines .

Unlike standard building blocks that require sequential functionalization, this compound offers three distinct, orthogonal reactive handles pre-installed on the pyridine core:

  • C2-Thiol (-SH): A "soft" nucleophile ready for immediate S-alkylation or cyclization without the need for harsh displacement steps.

  • C3-Bromide (-Br): A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification.

  • C5-Nitro (-NO₂): An electron-withdrawing group that activates the ring and serves as a masked amine precursor for intramolecular cyclizations.

This guide benchmarks the Direct Mercapto Strategy (using this product) against the traditional Chloro-Displacement Strategy , demonstrating superior efficiency in library synthesis and yield reliability.

Comparative Analysis: Mercapto vs. Chloro Precursors

The primary alternative to 3-Bromo-2-mercapto-5-nitropyridine is 3-Bromo-2-chloro-5-nitropyridine . While the chloro-analog is often cheaper, it introduces process variables that can degrade library quality.

FeatureMethod A: Direct Mercapto Strategy (Using 3-Bromo-2-mercapto-5-nitropyridine)Method B: Chloro-Displacement Strategy (Using 3-Bromo-2-chloro-5-nitropyridine)
Step Count Reduced (S-alkylation is Step 1)Increased (Requires thiol generation step)
Reagent Safety High (Mild bases used)Low (Often requires toxic KSCN, Thiourea, or NaSH)
Regiocontrol Absolute (Sulfur is fixed at C2)Variable (Competition between C2 and C6 attack in some analogs)
Atom Economy High (Direct coupling)Lower (Loss of chloride mass)
Reaction Time Fast (1–4 hours)Slow (Displacement often requires heating/overnight)
Yield Consistency Excellent (>85%) Moderate (60–75%) due to incomplete displacement or disulfide byproducts
Key Experimental Insight

In the synthesis of thiazolo[5,4-b]pyridine kinase inhibitors, using the mercapto building block eliminates the need for high-temperature nucleophilic aromatic substitution (


). This preserves the integrity of the C3-Bromide, which can sometimes undergo hydrodehalogenation under the harsh conditions required to displace the C2-Chloride.

Experimental Protocols

Protocol A: Synthesis of Thiazolo[5,4-b]pyridine Scaffold

Target: Rapid assembly of PI3K/c-KIT inhibitor cores.

Reagents:

  • 3-Bromo-2-mercapto-5-nitropyridine (1.0 equiv)

  • Iron powder (Fe) or SnCl₂ (Reductant)

  • Triethyl orthoformate (Cyclization agent)

  • DMF or Acetic Acid

Step-by-Step Methodology:

  • Reduction: Dissolve 3-Bromo-2-mercapto-5-nitropyridine (1 mmol) in AcOH (5 mL). Add Fe powder (5 mmol) and heat to 80°C for 2 hours.

    • Mechanism:[1][2][3][4][5] The -NO₂ group is reduced to -NH₂. The -SH group remains intact (or forms a transient disulfide which is cleaved).

  • In-situ Cyclization: Without isolation, add triethyl orthoformate (3 mmol) and reflux for 3 hours.

  • Workup: Filter off iron residues. Dilute filtrate with water and extract with EtOAc.

  • Result: Formation of 6-bromo-thiazolo[5,4-b]pyridine .

    • Note: The C3-Br of the starting material becomes the C6-Br of the final bicyclic system, positioned perfectly for library expansion.

Protocol B: S-Alkylation for Non-Cyclic Libraries

Target: Thioether-linked pyridine derivatives.

  • Setup: Charge a flask with 3-Bromo-2-mercapto-5-nitropyridine (1.0 equiv) and K₂CO₃ (2.0 equiv) in Acetone or DMF.

  • Addition: Add Alkyl Halide (R-X, 1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Observation: The reaction is extremely fast due to the high nucleophilicity of the thiolate anion, enhanced by the electron-withdrawing -NO₂ group.

  • Isolation: Pour into ice water. The product usually precipitates as a yellow/orange solid. Filtration yields pure thioether >90%.

Decision Logic & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

G Start 3-Bromo-2-mercapto- 5-nitropyridine S_Alkyl S-Alkylation (Thioether Formation) Start->S_Alkyl R-X, Base Reduction Nitro Reduction (-NO2 -> -NH2) Start->Reduction Fe/AcOH or SnCl2 Suzuki Suzuki Coupling (at C3-Br) S_Alkyl->Suzuki Pd(0), Ar-B(OH)2 Final_Linear Functionalized Linear Pyridine Suzuki->Final_Linear Nitro Reduction Cyclization Cyclization (w/ Carboxylic Acids) Reduction->Cyclization R-COOH or Orthoformate Thiazolo Thiazolo[5,4-b]pyridine Scaffold Cyclization->Thiazolo Dehydration

Caption: Divergent synthesis pathways: The "Mercapto-First" approach allows for immediate branching into linear thioethers or fused thiazolo-systems.

Technical Specifications & Stability

  • Physical State: Yellow crystalline solid.[6]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability Warning: Like all mercaptans, this compound can slowly oxidize to the disulfide dimer upon air exposure.

    • Restoration: If the material appears dark or has a lower melting point, treat with Dithiothreitol (DTT) or Triphenylphosphine (PPh₃) in solution to reduce the disulfide back to the monomer before use.

  • Solubility: Soluble in DMSO, DMF, and warm Acetone. Sparingly soluble in DCM/Chloroform.

References

  • Synthesis of Thiazolo[5,4-b]pyridine Deriv

    • Source: N
    • Relevance: details the construction of the thiazolopyridine core using amino-halo-pyridines, validating the downstream utility of the mercapto-nitropyridine scaffold.
  • Nitropyridines in the Synthesis of Bioactive Molecules.

    • Source: MDPI (Pharmaceuticals).
    • Relevance: Provides a broad review of nitropyridine reactivity, including displacements and nitro-reduction protocols essential for Method B comparisons.
  • Reactivity of 2-Mercaptopyridine Deriv

    • Source: Wikipedia / General Chemical Liter
    • Relevance: Establishes the fundamental reactivity profile of the pyridine-2-thiol tautomer and its oxid
  • Nucleophilic Arom

    
    ) in Pyridines. 
    
    • Source: BenchChem / Chemistry LibreTexts.
    • Relevance: Explains the mechanistic basis for the "Method B" displacement strategy and the activ

Sources

A Head-to-Head Comparison of Catalysts for the Functionalization of 3-Bromo-2-mercapto-5-nitropyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 2,3,5-trisubstituted pyridine framework is a privileged motif found in numerous biologically active compounds. This guide provides a comprehensive, head-to-head comparison of catalytic systems for the functionalization of a key synthetic intermediate: 3-Bromo-2-mercapto-5-nitropyridine. We will delve into the nuances of catalyst selection, supported by experimental data and mechanistic insights, to empower you to make informed decisions in your synthetic endeavors.

The Challenge: Navigating the Reactivity of a Multifunctional Pyridine

The functionalization of 3-Bromo-2-mercapto-5-nitropyridine presents a unique set of challenges for the synthetic chemist. The presence of three distinct functional groups dictates a careful and strategic approach to catalyst selection to achieve desired regioselectivity and high yields.

  • The Bromo Group (C3): The primary site for cross-coupling reactions, its reactivity is modulated by the electronic effects of the adjacent mercapto and nitro groups.

  • The Mercapto Group (C2): This functionality introduces two key considerations. In its thiol form, it can act as a nucleophile. More importantly, it can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or altered reactivity.[1] The thiol-thione tautomerism of 2-mercaptopyridine further complicates the reactive landscape.

  • The Nitro Group (C5): As a strong electron-withdrawing group, it significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. This can impact the rates of oxidative addition and reductive elimination in catalytic cycles. Furthermore, nitroarenes themselves can undergo cross-coupling reactions under specific conditions, presenting a potential for competing side reactions.[2][3]

This intricate interplay of electronic and steric factors necessitates a tailored approach to catalyst and ligand selection for successful and efficient functionalization.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds.[4] For the functionalization of 3-Bromo-2-mercapto-5-nitropyridine, two key palladium-catalyzed reactions stand out: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl and heteroaryl structures.[5] However, the success of this reaction with our substrate is highly dependent on the judicious choice of the palladium catalyst and, crucially, the ancillary ligand.

Catalyst and Ligand Selection: The Key to Success

The electron-deficient nature of the 3-Bromo-2-mercapto-5-nitropyridine ring, a consequence of the nitro group's influence, generally favors the oxidative addition step of the catalytic cycle.[6] The primary challenge arises from potential catalyst inhibition by the mercapto group and the steric hindrance around the C3 position. To overcome these hurdles, bulky and electron-rich phosphine ligands are often required.

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(PPh₃)₄ Simple phosphineReadily available, cost-effective.May not be effective for sterically hindered or electron-deficient substrates.
Pd(OAc)₂ / SPhos Buchwald Ligand (Dialkylbiaryl phosphine)Highly active for electron-deficient and sterically hindered substrates. Promotes rapid reductive elimination.[7]Higher cost compared to simple phosphines.
Pd₂(dba)₃ / XPhos Buchwald Ligand (Dialkylbiaryl phosphine)Excellent for challenging couplings, including those with heteroaryl halides.[8]Requires careful handling due to air sensitivity of the ligand.
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)Highly stable and active catalysts, often effective for deactivated substrates.[5]Ligand synthesis can be more complex.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-mercapto-5-nitropyridine

This protocol is a generalized starting point, and optimization of the base, solvent, and temperature will be necessary for specific arylboronic acid coupling partners.

  • Materials:

    • 3-Bromo-2-mercapto-5-nitropyridine (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Ligand (e.g., SPhos, 4 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Procedure:

    • To a dry Schlenk flask, add 3-Bromo-2-mercapto-5-nitropyridine, the arylboronic acid, the palladium catalyst, the ligand, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 3-Bromo-2-mercapto-5-nitropyridine.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[9] Similar to the Suzuki-Miyaura coupling, the choice of ligand is paramount for achieving high yields and broad substrate scope, especially with a challenging substrate like ours. The electron-deficient nature of the pyridine ring can make reductive elimination from the palladium(II) intermediate more difficult, necessitating the use of ligands that can facilitate this step.

Catalyst and Ligand Considerations for C-N Coupling

Bulky, electron-rich phosphine ligands are generally the catalysts of choice for Buchwald-Hartwig aminations of electron-deficient heteroaryl halides. These ligands promote both oxidative addition and the crucial C-N bond-forming reductive elimination.

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd₂(dba)₃ / BINAP Bidentate PhosphineEarly generation ligand, effective for some substrates.May require higher temperatures and catalyst loadings. Can lead to racemization with chiral amines.[10]
Pd(OAc)₂ / RuPhos Buchwald LigandHighly effective for the amination of a wide range of aryl and heteroaryl chlorides and bromides.[9]Sensitive to air and moisture.
Pd(OAc)₂ / BrettPhos Buchwald LigandParticularly effective for coupling with primary amines and for challenging substrates.[2]Higher cost.
[Pd(IPr)(acac)Cl] N-Heterocyclic Carbene (NHC)A stable and versatile precatalyst for a range of C-N bond formations.May require optimization for specific amine coupling partners.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-mercapto-5-nitropyridine

This protocol provides a general framework. The choice of base and solvent can significantly impact the reaction outcome and should be optimized for each specific amine.

  • Materials:

    • 3-Bromo-2-mercapto-5-nitropyridine (1.0 mmol)

    • Amine (1.2 mmol)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., RuPhos, 2-4 mol%)

    • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Procedure:

    • In a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

    • Add 3-Bromo-2-mercapto-5-nitropyridine and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Caption: Generalized workflow for the Buchwald-Hartwig amination of 3-Bromo-2-mercapto-5-nitropyridine.

Nickel and Copper Catalysis: Emerging Alternatives

While palladium catalysis is well-established, nickel and copper-based systems offer compelling, cost-effective alternatives that can sometimes provide complementary reactivity.

Nickel Catalysis: A Powerful and Economical Choice

Nickel catalysts have gained significant traction for cross-coupling reactions due to their lower cost and unique reactivity.[11] In some cases, nickel can catalyze transformations that are challenging for palladium. A key difference is that nickel catalysis is often less sensitive to the electronic properties of the substrate and more influenced by coordinating functional groups.[12] This could be either an advantage or a disadvantage for our substrate, requiring empirical evaluation.

Potential Advantages of Nickel:

  • Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.

  • Unique Reactivity: Can be effective for cross-coupling with a broader range of electrophiles, including aryl chlorides.

  • Different Selectivity: May offer different selectivity profiles compared to palladium in certain cases.

Challenges with Nickel Catalysis:

  • Air and Moisture Sensitivity: Many nickel(0) catalysts are highly sensitive, requiring stringent inert atmosphere techniques.

  • Ligand Sensitivity: The performance of nickel catalysts is highly dependent on the choice of ligand.

  • Potential for Homocoupling: Unwanted side reactions, such as the homocoupling of the starting material, can sometimes be more prevalent with nickel catalysts.

Copper Catalysis: A Classic Reimagined

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history in organic synthesis.[13] Modern advancements, particularly in ligand design, have revitalized copper catalysis, enabling reactions to be performed under milder conditions with a broader substrate scope. For the functionalization of 3-Bromo-2-mercapto-5-nitropyridine, copper catalysis is particularly intriguing for C-S bond formation, given the affinity of copper for sulfur.

Potential Advantages of Copper:

  • C-S Bond Formation: Copper catalysts are well-suited for the formation of carbon-sulfur bonds.

  • Cost-Effectiveness: Copper is an inexpensive and abundant metal.

  • Milder Conditions: Modern copper-catalyzed reactions can often be performed under milder conditions than traditional Ullmann reactions.

Challenges with Copper Catalysis:

  • Higher Catalyst Loadings: Often require higher catalyst loadings compared to palladium systems.

  • Ligand Development: While significant progress has been made, the development of general and robust ligand systems for copper catalysis is still an active area of research.

Head-to-Head Performance Summary

Catalyst MetalPrimary ApplicationKey StrengthsKey WeaknessesRecommended Ligand Classes
Palladium C-C (Suzuki), C-N (Buchwald-Hartwig)High turnover numbers, broad functional group tolerance, well-understood mechanisms.Higher cost, potential for catalyst inhibition by sulfur.Bulky, electron-rich phosphines (e.g., Buchwald ligands), N-Heterocyclic Carbenes (NHCs).
Nickel C-C, C-N, C-OLower cost, unique reactivity for challenging substrates.Air and moisture sensitivity, potential for side reactions.Phosphines, N-Heterocyclic Carbenes (NHCs).
Copper C-S, C-N, C-OExcellent for C-S bond formation, low cost.Often requires higher catalyst loadings, ligand scope is less developed than for palladium.Diamines, amino acids, phenanthrolines.

Conclusion and Future Outlook

The functionalization of 3-Bromo-2-mercapto-5-nitropyridine is a challenging yet rewarding endeavor for the synthetic chemist. While palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, remain the gold standard due to their broad applicability and well-documented success with challenging substrates, emerging catalytic systems based on nickel and copper offer promising and cost-effective alternatives .

The key to success lies in the rational selection of the ligand , which must be tailored to overcome the specific challenges posed by the mercapto and nitro functionalities. Bulky and electron-rich phosphine ligands for palladium and nickel, and nitrogen-based chelating ligands for copper, are excellent starting points for optimization.

As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and selective catalysts for the functionalization of complex heterocyclic scaffolds. The insights and protocols provided in this guide are intended to serve as a solid foundation for your research, enabling you to navigate the complexities of catalyst selection and unlock the full synthetic potential of 3-Bromo-2-mercapto-5-nitropyridine.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-2-mercapto-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for handling 3-Bromo-2-mercapto-5-nitropyridine. As a substituted pyridine, this compound warrants careful handling due to the potential hazards associated with its structural class, which includes skin and eye irritation, respiratory effects, and toxicity.[1][2] This document synthesizes established safety principles and data from analogous compounds to create a self-validating system for laboratory safety.

Hazard Analysis: A Proactive Approach

Assumed Hazards Based on Analogous Compounds:

  • Skin Corrosion/Irritation: Causes skin irritation.[3][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][6]

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[3][5][7]

  • Respiratory Irritation: May cause respiratory irritation.[3][6]

All handling procedures must be designed to mitigate these potential risks.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 3-Bromo-2-mercapto-5-nitropyridine.

Protection Type Specific Requirements Standards/References Rationale
Eye and Face Protection Tightly fitting safety goggles with side shields. A face shield should be worn in conjunction with goggles when there is a risk of splashing.Conforming to EN 166 (EU) or NIOSH (US).[8]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[3][6]
Skin Protection: Gloves Chemical-impermeable gloves. Butyl rubber or nitrile gloves are recommended. Always check the manufacturer's glove compatibility chart. Nitrile gloves may not be suitable for prolonged contact with all pyridine compounds.[9][10]Must satisfy EU Directive 89/686/EEC and the standard EN 374.[8]Prevents skin contact, which can cause irritation and absorption of the harmful substance.[3][5]
Skin Protection: Body A fully-buttoned laboratory coat with long sleeves and tight-fitting cuffs. Fire/flame-resistant and impervious clothing may be required for larger quantities.N/AProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA approved respirator is necessary if exposure limits are exceeded, if irritation occurs, or if work is performed outside of a certified chemical fume hood.[8]Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[8]Prevents inhalation of dust or vapors that may cause respiratory tract irritation.[3][6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Preparation and Pre-Handling Checks
  • Review Safety Data Sheets (SDS): Before beginning work, review the SDS for analogous compounds like 5-Bromo-2-nitropyridine to reinforce understanding of the potential hazards.[3][6]

  • Verify Engineering Controls: Ensure that the chemical fume hood has a current certification and is functioning correctly. The work area should be clean and uncluttered.

  • Assemble PPE: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[3]

Step 2: Chemical Handling
  • Work Within a Fume Hood: All manipulations of 3-Bromo-2-mercapto-5-nitropyridine, including weighing and transferring, must be performed inside a certified chemical fume hood to prevent inhalation exposure.[3]

  • Use Appropriate Tools: Use spatulas and other tools appropriate for handling solid chemicals to avoid generating dust.

  • Containment: Perform all procedures over plastic-backed absorbent pads to contain any potential spills.[11]

  • Keep Containers Closed: Keep the chemical container tightly closed when not in use to prevent the release of dust or vapors.[3]

Step 3: Cleanup and Disposal
  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Waste Segregation: Segregate all waste materials. Contaminated disposable items (e.g., gloves, absorbent pads) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[11]

  • Waste Disposal: Dispose of chemical waste and contaminated materials through an approved waste disposal plant, following all local and institutional regulations.[3][5] Do not pour waste down the drain.[6]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water after handling is complete.[3]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling and disposal of 3-Bromo-2-mercapto-5-nitropyridine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Review SDS of Analogous Compounds prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Proper Ventilation (Fume Hood) prep2->prep3 handling1 Weigh/Measure Chemical in Fume Hood prep3->handling1 Proceed to Handling handling2 Transfer to Reaction Vessel handling1->handling2 handling3 Perform Experimental Procedure handling2->handling3 cleanup1 Decontaminate Glassware & Surfaces handling3->cleanup1 Proceed to Cleanup cleanup2 Segregate & Label Waste cleanup1->cleanup2 cleanup3 Dispose of Waste via Approved Channels cleanup2->cleanup3 emergency1 Spill Response emergency2 Personal Exposure (First Aid)

Caption: Workflow for handling 3-Bromo-2-mercapto-5-nitropyridine.

Emergency Procedures: Immediate Actions

In the event of an emergency, prompt and correct action is vital.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, seek medical advice.[3] Remove contaminated clothing.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.[3]

  • Ingestion: If swallowed, rinse the mouth with water.[5] Call a poison center or doctor immediately if you feel unwell.[5]

  • Spills: For small spills, trained personnel wearing appropriate PPE can clean them up.[10] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6] Avoid generating dust.[6] Ensure the area is well-ventilated.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2009). Safety Data Sheet.
  • PubChem. 3-Bromo-2-methyl-5-nitropyridine.
  • Fisher Scientific. Safety Data Sheet.
  • Carl ROTH. (2025). Safety Data Sheet: Pyridine.
  • NJ.gov. Hazard Summary: Pyridine.
  • Jubilant Ingrevia. Safety Data Sheet: 5-bromo-2-nitropyridine.
  • Benchchem. Essential Safety and Operational Guide for Handling 3-Bromo-2-methylpyridine.
  • Fisher Scientific. (2023). Safety Data Sheet.
  • ChemicalBook. (2019). Pyridine-Health Hazards and Toxicity.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • University of Washington. Pyridine Standard Operating Procedure.
  • ATSDR. Pyridine Tox Profile.
  • University of Wyoming. Chemical Process SOP Example.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.